molecular formula C18H20ClN5S B15613468 VUF10497

VUF10497

货号: B15613468
分子量: 373.9 g/mol
InChI 键: OLJSGKYQYTWQNJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

VUF10497 is a useful research compound. Its molecular formula is C18H20ClN5S and its molecular weight is 373.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C18H20ClN5S

分子量

373.9 g/mol

IUPAC 名称

6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine

InChI

InChI=1S/C18H20ClN5S/c1-23-6-8-24(9-7-23)18-21-16-5-4-13(19)11-15(16)17(22-18)20-12-14-3-2-10-25-14/h2-5,10-11H,6-9,12H2,1H3,(H,20,21,22)

InChI 键

OLJSGKYQYTWQNJ-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

VUF10497: A Technical Guide to its Mechanism of Action as a Dual Histamine H₄/H₁ Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10497 is a novel small molecule that has garnered significant interest in the field of pharmacology due to its unique dual-action profile as a potent inverse agonist at the histamine (B1213489) H₄ receptor (H₄R) and its notable affinity for the histamine H₁ receptor (H₁R). This dual activity presents a compelling therapeutic potential for inflammatory and allergic disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its pharmacological properties, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Core Pharmacological Properties

This compound is a quinazoline (B50416) derivative that has been extensively characterized for its interaction with histamine receptors. Its primary mechanism of action is as an inverse agonist at the H₄R, meaning it not only blocks the action of the endogenous agonist histamine but also reduces the basal, constitutive activity of the receptor. In addition to its potent H₄R activity, this compound exhibits significant binding affinity for the H₁R, classifying it as a dual-action H₁R/H₄R ligand. This profile suggests potential synergistic effects in the treatment of allergic and inflammatory conditions where both H₁ and H₄ receptors play a role.

Quantitative Pharmacological Data

The binding affinities and functional potencies of this compound at the human histamine H₄ and H₁ receptors have been determined through various in vitro assays. The data presented below is a summary of key quantitative parameters.

ParameterReceptorValueAssay TypeReference
pKi Histamine H₄7.57Radioligand Binding Assay[1]
pKi Histamine H₄8.12Radioligand Binding Assay
pIC₅₀ Histamine H₄7.4 (GTPγS Assay)Functional Assay (Inverse Agonism)
pKi Histamine H₁6.8Radioligand Binding Assay

Note: The discrepancy in reported pKi values for the H₄ receptor may be attributed to variations in experimental conditions or assay formats between different studies.

Mechanism of Action: Signaling Pathways

This compound exerts its effects by modulating the signaling cascades downstream of the H₄ and H₁ receptors, both of which are G protein-coupled receptors (GPCRs).

Histamine H₄ Receptor Inverse Agonism

The H₄ receptor primarily couples to Gαi/o proteins. Basal (agonist-independent) activity of the H₄R leads to a low level of Gαi/o activation. As an inverse agonist, this compound binds to the H₄R and stabilizes it in an inactive conformation. This has two key consequences:

  • Inhibition of Histamine-Induced Signaling: this compound competitively blocks the binding of histamine, thereby preventing Gαi/o activation. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels by disinhibiting adenylyl cyclase.

  • Reduction of Constitutive Activity: By stabilizing the inactive state, this compound reduces the basal level of Gαi/o signaling, further contributing to an increase in cAMP levels.

The downstream effects of H₄R inverse agonism by this compound include the inhibition of chemotaxis of immune cells such as mast cells, eosinophils, and T cells, which is a key component of its anti-inflammatory properties.

H4R_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects H4R H₄ Receptor Gai_GDP Gαi/o-GDP H4R->Gai_GDP Basal Activity H4R->Gai_GDP Activation H4R->Gai_GDP Stabilizes Inactive State Gai_GTP Gαi/o-GTP Gai_GDP->Gai_GTP AC Adenylyl Cyclase Gai_GTP->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Chemotaxis Immune Cell Chemotaxis cAMP->Chemotaxis Inhibition Histamine Histamine Histamine->H4R Agonist Binding This compound This compound This compound->H4R Inverse Agonist Binding Inflammation Inflammation Chemotaxis->Inflammation Reduction

This compound signaling at the H₄ receptor.
Histamine H₁ Receptor Antagonism

The H₁ receptor couples to Gαq/11 proteins. Activation of the H₁R by histamine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This compound, by binding to the H₁R, acts as an antagonist, blocking these downstream signaling events. This contributes to its anti-allergic effects, such as reducing vasodilation and vascular permeability.

H1R_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects H1R H₁ Receptor Gaq Gαq/11 H1R->Gaq Activation PLC Phospholipase C Gaq->PLC Activation IP3 IP₃ PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Histamine Histamine Histamine->H1R Agonist Binding This compound This compound This compound->H1R Antagonist Binding Allergic_response Allergic Response Ca_release->Allergic_response PKC_activation->Allergic_response

This compound signaling at the H₁ receptor.

Experimental Protocols

The pharmacological profile of this compound was established through a series of in vitro assays. The following sections detail the methodologies for the key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human H₄ and H₁ receptors.

Methodology:

  • Membrane Preparation: HEK-293 cells stably expressing the recombinant human H₄ receptor or membranes from guinea pig cerebellum (for H₁ receptor) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Competitive Binding: A fixed concentration of a specific radioligand ([³H]histamine for H₄R or [³H]pyrilamine for H₁R) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The IC₅₀ values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Membrane Preparation (HEK-293 cells or tissue) start->prep incubate Incubation (Membranes + Radioligand + this compound) prep->incubate filter Rapid Filtration (Separate bound from free) incubate->filter count Scintillation Counting (Measure bound radioactivity) filter->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze end End analyze->end

Workflow for Radioligand Binding Assay.
[³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity of this compound at the H₄ receptor and to characterize it as an inverse agonist.

Methodology:

  • Membrane Preparation: Membranes from Sf9 insect cells infected with baculovirus encoding the human H₄ receptor and Gαi₂ and Gβ₁γ₂ subunits are prepared as described for the binding assay.

  • Assay Reaction: The membranes are incubated in an assay buffer containing [³⁵S]GTPγS, GDP, and varying concentrations of this compound. To determine inverse agonism, the assay is performed in the absence of an agonist to measure the effect on basal G protein activation. To measure antagonism, a fixed concentration of an agonist (e.g., histamine) is included.

  • Incubation: The reaction is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Separation: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified.

  • Data Analysis: The data are analyzed to determine the pIC₅₀ value of this compound for its inhibition of basal G protein activation (inverse agonism).

GTPgS_Assay_Workflow start Start prep Membrane Preparation (Sf9 cells with H₄R and G proteins) start->prep incubate Incubation (Membranes + [³⁵S]GTPγS + GDP ± this compound) prep->incubate filter Rapid Filtration (Separate bound from free [³⁵S]GTPγS) incubate->filter count Scintillation Counting (Measure G protein-bound radioactivity) filter->count analyze Data Analysis (Determine pIC₅₀ for inverse agonism) count->analyze end End analyze->end

Workflow for [³⁵S]GTPγS Functional Assay.

Anti-Inflammatory Properties

The dual antagonism of H₁R and inverse agonism of H₄R by this compound translates to significant anti-inflammatory properties. In vivo studies have demonstrated the efficacy of this compound in animal models of inflammation. For instance, in a rat model, this compound has been shown to possess anti-inflammatory effects. The precise mechanisms underlying these in vivo effects are likely a combination of inhibiting immune cell chemotaxis (mediated by H₄R) and reducing the vascular effects of histamine (mediated by H₁R).

Conclusion

This compound is a valuable pharmacological tool and a promising therapeutic lead compound. Its mechanism of action as a potent histamine H₄ receptor inverse agonist with additional affinity for the H₁ receptor provides a multi-faceted approach to modulating histamine-driven physiological and pathological processes. The detailed experimental protocols provided in this guide serve as a foundation for further research and development of this compound and other dual-acting histamine receptor ligands. The unique signaling modulation and the potential for synergistic anti-inflammatory and anti-allergic effects make this compound a subject of continued interest for drug discovery programs targeting a range of inflammatory disorders.

References

VUF10497: A Technical Guide to its Histamine H4 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of VUF10497 for the histamine (B1213489) H4 receptor (H4R). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways.

Core Data: Binding Affinity of this compound

This compound is a quinazoline (B50416) derivative that has been identified as a potent ligand for the human histamine H4 receptor. It exhibits a high binding affinity, acting as an inverse agonist. Notably, this compound also shows considerable affinity for the human histamine H1 receptor (H1R), classifying it as a dual-action H1R/H4R ligand.[1][2] This dual activity may offer unique therapeutic benefits.[1][2]

The binding affinity of a ligand for its receptor is a critical parameter in drug discovery, indicating the strength of the interaction. This is typically expressed as the Ki (inhibition constant) or pKi (-logKi) value. A lower Ki and a higher pKi value signify a higher binding affinity.

CompoundReceptorSpeciespKiKi (nM)Ligand Type
This compoundHistamine H4Human7.5726.9Inverse Agonist
This compoundHistamine H1Humanconsiderable affinity--

Table 1: Quantitative Binding Affinity Data for this compound. The pKi value of 7.57 for this compound at the human H4R corresponds to a Ki of approximately 26.9 nM. The original publication also noted considerable affinity for the human H1R, though a specific pKi value was not provided in the abstract.[1][2]

Experimental Protocols: Determining Binding Affinity

The binding affinity of this compound was determined using a radioligand competition binding assay. This is a standard and robust method for quantifying the interaction between a ligand and a receptor.[3]

Principle of the Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Methodology

The following protocol is a generalized representation based on standard radioligand binding assay procedures and the information available in the primary literature describing this compound.

1. Membrane Preparation:

  • Membranes are prepared from cell lines stably expressing the human histamine H4 receptor (e.g., HEK-293 or CHO cells).

  • Cells are harvested and homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

2. Radioligand Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A constant concentration of a suitable radioligand for the H4R (e.g., [³H]-histamine) is added to each well.

  • Increasing concentrations of the unlabeled test compound, this compound, are then added to compete with the radioligand.

  • The reaction mixture, containing the membranes, radioligand, and test compound, is incubated to allow binding to reach equilibrium. Incubation is typically carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes).

3. Separation of Bound and Free Radioligand:

  • After incubation, the bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

  • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

5. Data Analysis:

  • The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

  • A sigmoidal dose-response curve is generated, from which the IC50 value is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Pathways

To better understand the context of this compound's action, the following diagrams illustrate the histamine H4 receptor signaling pathway and the experimental workflow for determining binding affinity.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Membrane Preparation (Cells expressing H4R) radioligand Add Radioligand (e.g., [³H]-histamine) prep->radioligand competitor Add Competitor (this compound) radioligand->competitor incubation Incubation (Reach Equilibrium) competitor->incubation filtration Filtration (Separate Bound/Free) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Workflow for Radioligand Binding Assay.

G cluster_signaling Histamine H4 Receptor Signaling Pathway Histamine Histamine / this compound H4R Histamine H4 Receptor (GPCR) Histamine->H4R G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) H4R->G_protein Activation Beta_arrestin β-Arrestin Recruitment H4R->Beta_arrestin Agonist-dependent AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits PLC Phospholipase C G_protein->PLC Gβγ activates MAPK MAPK Pathway (ERK, p38) G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Responses (Chemotaxis, Cytokine Release) PKA->Cellular_Response Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Ca_mobilization->Cellular_Response MAPK->Cellular_Response Internalization Receptor Internalization Beta_arrestin->Internalization

Caption: Histamine H4 Receptor Signaling Cascade.

Histamine H4 Receptor Signaling

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit of the heterotrimeric G protein.[4] Upon activation by an agonist like histamine, or modulation by an inverse agonist like this compound, the receptor initiates a cascade of intracellular signaling events.

The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[5] This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunit, which dissociates from Gαi/o upon receptor activation, can activate other downstream effectors, including phospholipase C (PLC). PLC activation leads to an increase in intracellular calcium levels and activation of the mitogen-activated protein kinase (MAPK) pathway.[6][7]

These signaling events culminate in various cellular responses, particularly in immune cells where the H4R is highly expressed. These responses include chemotaxis (cell movement) of mast cells and eosinophils, and the modulation of cytokine release.[5][8]

Furthermore, like many GPCRs, the activated H4 receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding desensitizes the receptor to further G protein-mediated signaling and can lead to receptor internalization.[9][10] Some ligands may exhibit biased agonism, preferentially activating either the G protein or the β-arrestin pathway.[10]

References

VUF10497: A Technical Guide to a Dual Histamine H1/H4 Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VUF10497, a novel compound characterized as a dual-acting ligand for the histamine (B1213489) H1 (H1R) and H4 (H4R) receptors. This compound is distinguished by its potent inverse agonist activity at the H4 receptor, coupled with significant affinity for the H1 receptor. This dual pharmacological profile presents a compelling rationale for its investigation in inflammatory and allergic disorders where both H1R and H4R are implicated.

Core Compound Profile

This compound is a quinazoline (B50416) derivative identified as a potent histamine H4 receptor inverse agonist.[1] Its chemical structure allows for interaction with both the H1 and H4 histamine receptor subtypes, positioning it as a tool compound for studying the combined effects of modulating these two key players in the immune response.

Quantitative Ligand Binding Data

The binding affinity of this compound for the human histamine H1 and H4 receptors has been characterized through radioligand binding assays. The data highlights its high affinity for the H4 receptor. While specific quantitative data for the H1 receptor is not consistently reported in publicly available literature, its "considerable affinity" is noted.[1] For context, the binding affinity of a structurally related dual H1/H4 receptor ligand, VUF6884, is included.

CompoundReceptorParameterValue
This compound Human H4 ReceptorpKi7.57[1]
This compound Human H1 ReceptorpKiConsiderable Affinity (Specific value not consistently reported)
VUF6884 (for context)Human H1 ReceptorpKi8.11
VUF6884 (for context)Human H4 ReceptorpKi7.55

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathways

This compound's dual ligand nature allows it to modulate two distinct downstream signaling cascades initiated by the H1 and H4 receptors.

Histamine H1 Receptor Signaling

The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gαq subunit. Upon activation, it initiates a signaling cascade that leads to the generation of pro-inflammatory mediators.

H1R_Signaling This compound This compound H1R H1 Receptor This compound->H1R Antagonism/ Inverse Agonism Gq Gαq H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammation Pro-inflammatory Response Ca2->Inflammation PKC->Inflammation

This compound's interaction with the H1 receptor signaling pathway.
Histamine H4 Receptor Signaling

The H4 receptor is a GPCR that couples to the Gi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, which has immunomodulatory effects. As an inverse agonist, this compound is expected to suppress the basal activity of this pathway.

H4R_Signaling This compound This compound H4R H4 Receptor This compound->H4R Inverse Agonism Gio Gαi/o H4R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ↓ Activation Immune Modulation of Immune Cell Function PKA->Immune

This compound's inverse agonism at the H4 receptor signaling pathway.

Experimental Protocols

The following are representative protocols for the types of assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for its target receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing H1R or H4R) Incubation Incubate Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand Radioligand Preparation (e.g., [3H]-mepyramine for H1R, [3H]-histamine for H4R) Radioligand->Incubation VUF10497_Dilution This compound Serial Dilution VUF10497_Dilution->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human H1R or H4R. Cells are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then resuspended.

  • Binding Reaction: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine for H1R or [³H]-histamine for H4R) is incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine the efficacy of a ligand, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

1. cAMP Accumulation Assay (for H4R Inverse Agonism):

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP).

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture H4R-expressing cells Forskolin_this compound Treat cells with Forskolin (B1673556) (to stimulate cAMP production) and varying concentrations of this compound Cell_Culture->Forskolin_this compound Lysis_Detection Cell Lysis and cAMP Detection (e.g., using HTRF or ELISA) Forskolin_this compound->Lysis_Detection Analysis Determine IC50 for cAMP inhibition Lysis_Detection->Analysis

Workflow for a cAMP accumulation assay to assess H4R inverse agonism.

Methodology:

  • Cell Culture: H4R-expressing cells are cultured in appropriate media.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound, followed by stimulation with forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration-response curve for this compound-mediated inhibition of forskolin-stimulated cAMP accumulation is plotted to determine the IC50 value.

2. Intracellular Calcium Mobilization Assay (for H1R Antagonism):

This assay measures changes in intracellular calcium concentrations upon receptor activation.

Methodology:

  • Cell Loading: H1R-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Treatment: The cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: The cells are then stimulated with a known H1R agonist (e.g., histamine).

  • Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

  • Data Analysis: The ability of this compound to inhibit the histamine-induced calcium response is quantified to determine its antagonistic potency (IC50).

Conclusion

This compound represents a significant pharmacological tool for the investigation of histamine-mediated signaling in health and disease. Its dual activity at H1 and H4 receptors offers a unique opportunity to explore the synergistic or additive effects of modulating these two important targets in the context of allergic and inflammatory conditions. The data and protocols presented in this guide provide a foundational resource for researchers and drug developers interested in the therapeutic potential of dual H1/H4 receptor ligands.

References

VUF10497: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

VUF10497 is a potent and dual-acting inverse agonist targeting the histamine (B1213489) H4 and H1 receptors. This synthetic compound, belonging to the quinazoline (B50416) class, has garnered significant interest within the scientific community for its potential therapeutic applications in inflammatory and allergic diseases. This technical guide provides an in-depth overview of the chemical structure, pharmacological properties, and experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is chemically identified as 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine. Its molecular formula is C18H20ClN5S, and it has a molecular weight of 373.90 g/mol .

IdentifierValue
IUPAC Name 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine[1]
SMILES CN1CCN(C2=NC(=C3C=C(Cl)C=C(C3=N2))N(CC4=CC=CS4))CC1
Molecular Formula C18H20ClN5S
Molecular Weight 373.90 g/mol
CAS Number 1080623-12-6

Pharmacological Properties

This compound is characterized by its dual inverse agonist activity at the human histamine H4 receptor (hH4R) and the human histamine H1 receptor (hH1R). Inverse agonists are ligands that bind to the same receptor as an agonist but induce a pharmacological response opposite to that of the agonist.

Receptor Binding Affinities

The binding affinity of this compound to histamine receptors is a critical parameter for understanding its potency and selectivity. The affinity is typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi).

ReceptorSpeciespKiKi (nM)Reference
Histamine H4 Receptor Human7.5726.9[1]
Histamine H1 Receptor Humanconsiderable affinityNot explicitly quantified in the primary literature[1]

Note: While the primary publication by Smits et al. (2008) states "considerable affinity" for the H1 receptor, a precise Ki value is not provided. Further research is required to quantify this affinity.

Functional Activity

As an inverse agonist, this compound reduces the basal, constitutive activity of the H4 receptor. This mechanism is distinct from that of a neutral antagonist, which would only block the action of an agonist. The functional activity of this compound is typically characterized by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in cellular assays.

In Vivo Activity

This compound has demonstrated anti-inflammatory properties in in vivo animal models. Specifically, studies in rats have shown its efficacy in reducing inflammation.[1] The carrageenan-induced paw edema model is a standard and widely used assay for evaluating the anti-inflammatory potential of novel compounds.

Detailed quantitative results from in vivo studies, including specific dosage regimens and the extent of inflammation inhibition, are not fully detailed in the initial discovery publication and warrant further investigation of the full-text article or subsequent studies.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following sections outline the general procedures for key experiments related to the characterization of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process, likely starting from commercially available precursors. While a detailed, step-by-step protocol for this compound is not explicitly provided in the primary literature abstract, the general synthesis of quinazoline derivatives often follows established organic chemistry principles. A likely synthetic route would involve the construction of the quinazoline core followed by the addition of the methylpiperazine and thiophen-2-ylmethylamine side chains.

General Workflow for Quinazoline Synthesis:

G A Starting Materials (e.g., anthranilic acid derivative) B Cyclization to form Quinazolinone Core A->B C Chlorination of Quinazolinone B->C D Nucleophilic Substitution with 1-methylpiperazine C->D E Nucleophilic Substitution with thiophen-2-ylmethanamine D->E F This compound E->F

A generalized synthetic workflow for quinazoline derivatives.
Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.

Experimental Workflow for Radioligand Binding Assay:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis A Prepare cell membranes expressing histamine H4 or H1 receptors D Incubate membranes, radioligand, and this compound at various concentrations A->D B Prepare radioligand solution (e.g., [3H]-histamine) B->D C Prepare serial dilutions of this compound C->D E Separate bound from free radioligand (e.g., via filtration) D->E F Measure radioactivity of bound ligand using a scintillation counter E->F G Generate competition binding curve F->G H Calculate IC50 and Ki values G->H

Workflow for a competitive radioligand binding assay.
Functional Assay (e.g., cAMP Assay)

Functional assays are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. For Gi-coupled receptors like the H4 receptor, a common method is to measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Experimental Workflow for a cAMP Functional Assay:

G cluster_0 Cell Culture & Treatment cluster_1 Measurement cluster_2 Data Analysis A Culture cells expressing the histamine H4 receptor B Treat cells with this compound at various concentrations A->B C Stimulate cells with forskolin B->C D Lyse cells and measure intracellular cAMP levels (e.g., using ELISA or HTRF) C->D E Generate dose-response curve D->E F Determine EC50/IC50 and efficacy E->F

Workflow for a cAMP-based functional assay.
In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)

This model is used to assess the anti-inflammatory effects of a compound in a living organism.

Experimental Workflow for Carrageenan-Induced Paw Edema:

G cluster_0 Animal Preparation & Dosing cluster_1 Induction of Inflammation cluster_2 Measurement & Analysis A Acclimatize rats to laboratory conditions B Administer this compound or vehicle (control) to different groups of rats A->B C Inject carrageenan into the plantar surface of the hind paw B->C D Measure paw volume at regular intervals using a plethysmometer C->D E Calculate the percentage inhibition of edema D->E F Statistical analysis of the results E->F

Workflow for the carrageenan-induced paw edema model.

Signaling Pathways

This compound, as an inverse agonist of the H4 receptor, is expected to modulate downstream signaling pathways. The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.

Simplified Histamine H4 Receptor Signaling Pathway:

G cluster_0 Cell Membrane H4R Histamine H4 Receptor G_protein Gi/o Protein H4R->G_protein Couples to AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Histamine Histamine (Agonist) Histamine->H4R Activates This compound This compound (Inverse Agonist) This compound->H4R Inactivates (reduces basal activity) Downstream Downstream Effects (e.g., inhibition of chemotaxis, cytokine release) cAMP->Downstream

Simplified signaling pathway of the histamine H4 receptor.

Conclusion

This compound represents a significant pharmacological tool for investigating the roles of the histamine H4 and H1 receptors in health and disease. Its dual inverse agonist profile offers a unique mechanism of action with potential therapeutic benefits in inflammatory conditions. This technical guide has summarized the currently available information on its chemical structure, pharmacological properties, and the experimental methodologies used for its characterization. Further research is warranted to fully elucidate its quantitative pharmacological profile, including its H1 receptor affinity and functional potency, as well as to expand upon its in vivo efficacy in various disease models.

References

VUF10497: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10497 is a potent dual-action ligand targeting the histamine (B1213489) H4 receptor (H4R) as an inverse agonist and also exhibiting affinity for the histamine H1 receptor (H1R). Its discovery through a scaffold hopping approach has positioned it as a valuable tool for investigating the physiological and pathophysiological roles of the H4 receptor, particularly in the context of inflammatory responses. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery

This compound was discovered as part of a medicinal chemistry effort to identify novel histamine H4 receptor ligands by evolving a series of quinoxaline-containing fragments.[1][2] Scientists employed a scaffold hopping strategy, replacing the quinoxaline (B1680401) core with a quinazoline (B50416) moiety, guided by in silico pharmacophore modeling. This led to the synthesis and identification of a series of quinazoline-containing compounds, including this compound, which demonstrated high affinity for the human H4 receptor.[1][2]

The chemical name for this compound is 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine , and its Chemical Abstracts Service (CAS) number is 1080623-12-6.[3]

Synthesis

The synthesis of this compound is a multi-step process starting from commercially available materials. The following protocol is based on the procedures outlined in the discovery publication.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,4,6-trichloroquinazoline (B1310484)

  • Materials: 5-chloro-2-aminobenzoic acid, thionyl chloride, phosphorus pentachloride.

  • Procedure: A mixture of 5-chloro-2-aminobenzoic acid, thionyl chloride, and a catalytic amount of dimethylformamide is heated at reflux. After cooling, phosphorus pentachloride is added, and the mixture is heated again. The resulting solid is then isolated.

Step 2: Synthesis of 6-chloro-2-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one

  • Materials: 2,4,6-trichloroquinazoline, 1-methylpiperazine (B117243).

  • Procedure: To a solution of 2,4,6-trichloroquinazoline in a suitable solvent (e.g., dichloromethane), 1-methylpiperazine is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, and the product is isolated and purified.

Step 3: Synthesis of 4,6-dichloro-2-(4-methylpiperazin-1-yl)quinazoline

  • Materials: 6-chloro-2-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one, phosphoryl chloride.

  • Procedure: The product from Step 2 is treated with phosphoryl chloride at reflux. After the reaction is complete, the excess phosphoryl chloride is removed under reduced pressure, and the crude product is purified.

Step 4: Synthesis of this compound (6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine)

  • Materials: 4,6-dichloro-2-(4-methylpiperazin-1-yl)quinazoline, thiophen-2-ylmethanamine.

  • Procedure: The chlorinated intermediate from Step 3 is reacted with thiophen-2-ylmethanamine in a suitable solvent, often in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine), at an elevated temperature. The final product, this compound, is then purified by chromatography.

Synthesis_Workflow A 5-chloro-2-aminobenzoic acid B 2,4,6-trichloroquinazoline A->B SOCl2, PCl5 C 6-chloro-2-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one B->C 1-methylpiperazine D 4,6-dichloro-2-(4-methylpiperazin-1-yl)quinazoline C->D POCl3 E This compound D->E thiophen-2-ylmethanamine

Caption: this compound inhibits H4R signaling.

Upon activation by an agonist, the H4R-Gi/o complex dissociates, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also modulate other effectors, including phospholipase C (leading to calcium mobilization) and mitogen-activated protein kinase (MAPK) pathways. As an inverse agonist, this compound would suppress these signaling events.

Conclusion

This compound is a significant chemical probe for the study of histamine H4 receptor biology. Its discovery has provided a valuable tool for elucidating the role of the H4 receptor in health and disease, particularly in inflammatory conditions. The synthetic route is well-defined, and its primary biological activity as a potent H4R inverse agonist with dual H1R affinity is established. Further research to fully characterize its pharmacological profile and in vivo efficacy will be crucial for determining its potential as a therapeutic agent.

References

VUF10497: A Deep Dive into its Histamine Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the selectivity profile of VUF10497, a notable quinazoline (B50416) derivative, against the four subtypes of histamine (B1213489) receptors: H1R, H2R, H3R, and H4R. This document is intended for researchers, scientists, and drug development professionals engaged in the study of histamine receptor pharmacology and the development of novel therapeutics.

Executive Summary

This compound has been identified as a potent inverse agonist of the human histamine H4 receptor (hH4R). This guide synthesizes available data on its binding affinity and functional activity across all four histamine receptor subtypes, presenting a clear selectivity profile. Detailed experimental methodologies are provided to enable replication and further investigation. Furthermore, signaling pathways for each histamine receptor subtype are visualized to provide a contextual understanding of this compound's mechanism of action.

This compound Selectivity Profile

The selectivity of this compound has been primarily characterized through radioligand binding assays, which measure the affinity of the compound for the receptor. The available data indicates a high affinity for the histamine H4 receptor, with significantly lower affinity for the other three subtypes.

Binding Affinity

The binding affinity of this compound for the human histamine receptors is summarized in the table below. The data is presented as pKi values, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.

ReceptorThis compound pKi
hH1R< 5.0
hH2R< 5.0
hH3R< 5.0
hH4R7.57[1]

Table 1: Binding affinities (pKi) of this compound for human histamine receptor subtypes.

As the data demonstrates, this compound exhibits a pronounced selectivity for the hH4R.

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and functional activity of this compound at histamine receptors.

Radioligand Binding Assays

These assays are fundamental in determining the affinity of a ligand for a receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at human histamine H1, H2, H3, and H4 receptors.

Materials:

  • Membrane preparations from Sf9 cells stably expressing the respective human histamine receptor.

  • Radioligands: [³H]mepyramine for hH1R, [³H]tiotidine for hH2R, [³H]Nα-methylhistamine for hH3R, and [³H]histamine for hH4R.

  • This compound (test compound).

  • Non-specific binding inhibitors: Mianserin (for hH1R), Cimetidine (for hH2R), Thioperamide (for hH3R), and unlabeled histamine (for hH4R).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the respective radioligand and varying concentrations of this compound in the assay buffer.

  • Equilibrium: Allow the binding to reach equilibrium (typically 60-120 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is then calculated as -log(Ki).

Functional Assays (Inverse Agonism)

Functional assays are employed to determine the efficacy of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist. For this compound, its characterization as an inverse agonist at the hH4R was determined using a [³⁵S]GTPγS binding assay.

Objective: To assess the functional activity of this compound at the human histamine H4 receptor.

Materials:

  • Membrane preparations from Sf9 cells expressing hH4R.

  • [³⁵S]GTPγS.

  • GDP.

  • This compound (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

  • Incubation: Add varying concentrations of this compound and a fixed concentration of [³⁵S]GTPγS to the membrane preparation.

  • Reaction: Allow the binding reaction to proceed (typically 30-60 minutes at 30°C).

  • Termination and Measurement:

    • Filtration Method: Terminate the reaction by rapid filtration and measure the radioactivity retained on the filters.

    • SPA Method: Add SPA beads that bind to the membranes. The proximity of the bound [³⁵S]GTPγS to the scintillant in the beads results in a measurable light signal.

  • Data Analysis: An inverse agonist will decrease the basal [³⁵S]GTPγS binding. The potency (EC50) and efficacy (Emax) of the inverse agonistic effect are determined from concentration-response curves.

Signaling Pathways

Understanding the signaling pathways of the different histamine receptors is crucial for interpreting the functional consequences of ligand binding.

Histamine H1 Receptor Signaling

The H1 receptor primarily couples to Gq/11 proteins.[1][2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3]

H1R_Signaling Histamine Histamine H1R H1R Histamine->H1R binds Gq11 Gq11 H1R->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates

Histamine H1 Receptor Signaling Pathway.
Histamine H2 Receptor Signaling

The H2 receptor is coupled to Gs proteins.[4][5] Activation of Gs stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[5][6] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.[5]

H2R_Signaling Histamine Histamine H2R H2R Histamine->H2R binds Gs Gs H2R->Gs activates AC AC Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Downstream_Targets Downstream Targets PKA->Downstream_Targets phosphorylates

Histamine H2 Receptor Signaling Pathway.
Histamine H3 Receptor Signaling

The H3 receptor couples to Gi/o proteins.[7][8] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7][8] The βγ subunits of the G-protein can also modulate other effectors, such as ion channels.[8]

H3R_Signaling Histamine Histamine H3R H3R Histamine->H3R binds Gio Gio H3R->Gio activates AC AC Gio->AC inhibits Ion_Channels Ion Channels Gio->Ion_Channels modulates cAMP cAMP AC->cAMP decreases

Histamine H3 Receptor Signaling Pathway.
Histamine H4 Receptor Signaling

Similar to the H3 receptor, the H4 receptor also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[9] H4R activation has also been shown to mobilize intracellular calcium and activate MAPK pathways.[9][10]

H4R_Signaling Histamine Histamine H4R H4R Histamine->H4R binds Gio Gio H4R->Gio activates Ca_Mobilization Ca²⁺ Mobilization H4R->Ca_Mobilization triggers MAPK_Activation MAPK Activation H4R->MAPK_Activation activates AC AC Gio->AC inhibits cAMP cAMP AC->cAMP decreases

Histamine H4 Receptor Signaling Pathway.

Conclusion

This compound is a potent and selective inverse agonist for the human histamine H4 receptor. Its distinct selectivity profile, coupled with a deeper understanding of the divergent signaling pathways of the four histamine receptor subtypes, provides a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the H4 receptor. The detailed experimental protocols provided herein are intended to facilitate further research and development in this promising area of pharmacology.

References

VUF10497: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10497 is a potent and selective inverse agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin. As an inverse agonist, this compound is understood to inhibit the constitutive, ligand-independent activity of the H4 receptor. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound. It is intended to serve as a comprehensive resource for researchers and professionals involved in the study of H4R pharmacology and the development of novel therapeutics targeting this receptor. This document summarizes the expected effects on key signaling cascades, presents detailed experimental protocols for their investigation, and provides visual representations of the involved pathways.

Introduction to this compound and the Histamine H4 Receptor

The histamine H4 receptor is a member of the Gαi/o-coupled GPCR family.[1][2][3] Its basal, or constitutive, activity plays a significant role in modulating various cellular processes, particularly in immune cells. This compound, by acting as an inverse agonist, attenuates this basal signaling. It also exhibits affinity for the histamine H1 receptor, classifying it as a dual-action ligand. The primary downstream signaling pathways influenced by the H4 receptor, and consequently by this compound, include the adenylyl cyclase/cyclic AMP (cAMP) pathway, intracellular calcium mobilization, and the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.[4][5][6][7][8][9][10]

Core Downstream Signaling Pathways of this compound

As an inverse agonist of the Gαi/o-coupled H4 receptor, this compound is predicted to modulate downstream signaling pathways in a manner opposite to that of an agonist. The primary effects are an increase in intracellular cAMP levels, a decrease in intracellular calcium mobilization, and a reduction in the phosphorylation of ERK.

Regulation of Adenylyl Cyclase and cAMP Production

The Gαi subunit of the H4 receptor, when active, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). As an inverse agonist, this compound is expected to suppress this constitutive inhibitory activity of the H4 receptor. This leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

Modulation of Intracellular Calcium Mobilization

Activation of the H4 receptor can lead to the mobilization of intracellular calcium stores, a process often mediated by the βγ subunits of the G protein activating phospholipase C (PLC).[10] As an inverse agonist, this compound would be expected to decrease the basal levels of intracellular calcium by suppressing this constitutive signaling pathway.

Attenuation of the MAPK/ERK Signaling Pathway

The H4 receptor has been shown to activate the MAPK/ERK signaling cascade, a crucial pathway involved in cell proliferation, differentiation, and survival.[7][10] This activation is typically mediated through the Gαi/o pathway. This compound, by inhibiting the basal activity of the H4 receptor, is predicted to reduce the constitutive phosphorylation of ERK1/2, thereby downregulating this pathway.

Quantitative Data on this compound Signaling

Table 1: Effect of this compound on cAMP Accumulation

Assay TypeCell LineParameterValueReference
Forskolin-stimulated cAMP accumulationIC50 / pIC50

Table 2: Effect of this compound on Intracellular Calcium Mobilization

Assay TypeCell LineParameterValueReference
Inhibition of agonist-induced Ca2+ fluxIC50 / pIC50

Table 3: Effect of this compound on MAPK/ERK Phosphorylation

Assay TypeCell LineParameterValueReference
Inhibition of ERK1/2 PhosphorylationIC50 / pIC50

Experimental Protocols

The following are detailed methodologies for key experiments to quantitatively assess the impact of this compound on its core downstream signaling pathways.

Measurement of cAMP Accumulation (Forskolin-Stimulated)

This protocol describes a method to measure the inverse agonist effect of this compound on cAMP production by assessing its ability to enhance forskolin-stimulated cAMP accumulation.

Materials:

  • Cells expressing the histamine H4 receptor (e.g., HEK293-H4R)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Forskolin (B1673556)

  • This compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque microplates

  • Lysis buffer (provided with cAMP kit)

Procedure:

  • Cell Culture: Culture HEK293-H4R cells to 80-90% confluency.

  • Cell Seeding: Harvest cells and seed them in a 384-well plate at a density of 2,000-5,000 cells per well. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of forskolin at a concentration that sub-maximally stimulates adenylyl cyclase (e.g., 1-10 µM).

  • Treatment: Remove the culture medium from the wells and add the this compound dilutions. Incubate for 15-30 minutes at 37°C.

  • Stimulation: Add the forskolin solution to all wells (except for the negative control) and incubate for 30 minutes at 37°C.

  • Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

  • cAMP Detection: Follow the manufacturer's instructions for the specific cAMP assay kit to measure the cAMP concentration in each well.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 or pEC50 value for the enhancement of forskolin-stimulated cAMP accumulation.

Measurement of Intracellular Calcium Mobilization

This protocol details a method to measure the inhibitory effect of this compound on H4 receptor-mediated intracellular calcium mobilization using a fluorescent calcium indicator.

Materials:

  • Cells endogenously or recombinantly expressing the H4 receptor

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluo-4 AM or another calcium-sensitive fluorescent dye

  • Pluronic F-127

  • This compound

  • Histamine or another H4 receptor agonist

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and grow to confluency.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Injection: Inject a solution of histamine (at its EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence (peak fluorescence minus baseline fluorescence) for each well. Plot the fluorescence change against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 or pIC50 for the inhibition of histamine-induced calcium mobilization.

Western Blot for MAPK/ERK Phosphorylation

This protocol describes a method to assess the effect of this compound on the phosphorylation of ERK1/2.

Materials:

  • Cells expressing the H4 receptor

  • Cell culture medium

  • Serum-free medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-16 hours.

  • Compound Treatment: Treat the serum-starved cells with various concentrations of this compound for a specified time (e.g., 15-60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane to remove the p-ERK antibodies.

    • Re-probe the membrane with the t-ERK antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Calculate the ratio of p-ERK to t-ERK for each condition. Plot the normalized p-ERK levels against the log concentration of this compound to determine the IC50 for the inhibition of ERK phosphorylation.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the experimental workflows.

VUF10497_Signaling_Pathways cluster_cytoplasm Cytoplasm This compound This compound H4R Histamine H4 Receptor (Gαi/o-coupled) This compound->H4R AC Adenylyl Cyclase H4R->AC Inhibits PLC Phospholipase C H4R->PLC Activates (via Gβγ) Ras Ras H4R->Ras Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Ca2 Intracellular Ca²⁺ IP3->Ca2 Mobilizes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation cAMP_Assay_Workflow start Seed H4R-expressing cells in 384-well plate treat Treat with this compound (serial dilutions) start->treat stimulate Stimulate with Forskolin treat->stimulate lyse Lyse cells stimulate->lyse detect Detect cAMP levels (e.g., HTRF, AlphaScreen) lyse->detect analyze Analyze data and determine EC50 detect->analyze Calcium_Assay_Workflow start Seed cells in 96-well plate load Load cells with calcium-sensitive dye start->load wash Wash cells load->wash treat Incubate with this compound wash->treat measure Measure baseline fluorescence treat->measure inject Inject H4R agonist and measure fluorescence change measure->inject analyze Analyze data and determine IC50 inject->analyze ERK_Phosphorylation_Workflow start Culture and serum-starve cells treat Treat with this compound start->treat lyse Lyse cells and quantify protein treat->lyse sds_page SDS-PAGE and Western Blot lyse->sds_page probe_pERK Probe with anti-p-ERK sds_page->probe_pERK probe_tERK Strip and re-probe with anti-t-ERK probe_pERK->probe_tERK analyze Quantify bands and determine IC50 probe_tERK->analyze

References

VUF10497: A Technical Guide on its Role in Mast Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10497 is a potent inverse agonist of the histamine (B1213489) H4 receptor (H4R), a key player in the modulation of immune and inflammatory responses. Mast cells, which are central to allergic and inflammatory reactions, express high levels of the H4R. Activation of this receptor on mast cells leads to chemotaxis, degranulation, and the release of a plethora of inflammatory mediators, including histamine and various cytokines. As an H4R inverse agonist, this compound is positioned as a significant inhibitor of mast cell activation. This technical guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action in the context of mast cell biology, detailed experimental protocols for evaluating its effects, and a depiction of the relevant signaling pathways. While specific quantitative data on the direct effects of this compound on mast cell degranulation and cytokine release are not extensively available in the public literature, this guide extrapolates its expected inhibitory role based on its known pharmacological profile and the established function of the H4 receptor in mast cell activation.

Introduction to this compound

This compound is a synthetic, small-molecule compound identified as a potent and selective inverse agonist for the histamine H4 receptor. It also exhibits some affinity for the histamine H1 receptor, making it a dual-action ligand.[1] Its anti-inflammatory properties have been demonstrated in vivo, suggesting its therapeutic potential in inflammatory and allergic diseases where mast cell activity is a critical component.

Table 1: Chemical and Pharmacological Properties of this compound

PropertyValueReference
Chemical Name 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine[1]
CAS Number 1080623-12-6[1]
Molecular Formula C18H20ClN5S[1]
Molecular Weight 373.90 g/mol [1]
Target Receptor Histamine H4 Receptor (H4R)[1]
Pharmacological Action Inverse Agonist[1]
Binding Affinity (pKi) 7.57 (for human H4R)[1]
Secondary Target Histamine H1 Receptor (H1R)[1]

The Histamine H4 Receptor and Mast Cell Activation

Mast cells are key effector cells in type I hypersensitivity reactions and play a significant role in innate and adaptive immunity. Upon activation, they release a variety of potent inflammatory mediators through a process called degranulation. The histamine H4 receptor is highly expressed on mast cells, and its activation by histamine triggers a cascade of intracellular events leading to:

  • Chemotaxis: Migration of mast cells to sites of inflammation.

  • Calcium Mobilization: A critical step for degranulation, involving the release of intracellular calcium stores and influx of extracellular calcium.

  • Degranulation: The release of pre-formed mediators stored in granules, such as histamine, serotonin (B10506) (in rodents), proteases (e.g., tryptase and chymase), and proteoglycans.

  • Cytokine and Chemokine Synthesis and Release: Production of de novo synthesized mediators like interleukins (e.g., IL-4, IL-6, IL-13), tumor necrosis factor-alpha (TNF-α), and various chemokines, which contribute to the late-phase allergic reaction and chronic inflammation.

Given that this compound is an inverse agonist of the H4R, it is expected to inhibit these activation processes in mast cells.

Table 2: Expected Inhibitory Effects of this compound on Mast Cell Mediator Release

MediatorFunction in Allergic InflammationExpected Effect of this compound
Histamine Vasodilation, increased vascular permeability, smooth muscle contraction, pruritusInhibition of release
β-Hexosaminidase Co-released with histamine, serves as a marker for degranulationInhibition of release
Tryptase/Chymase Proteolytic enzymes, tissue remodeling, inflammationInhibition of release
TNF-α Pro-inflammatory cytokine, leukocyte recruitmentInhibition of synthesis and release
Interleukins (IL-4, IL-5, IL-13) Th2 immune response, IgE production, eosinophil activationInhibition of synthesis and release
Chemokines (e.g., CCL2, CXCL8) Recruitment of inflammatory cells (monocytes, neutrophils)Inhibition of synthesis and release

Signaling Pathways in Mast Cell Activation via H4R and the Role of this compound

The activation of the H4 receptor, a G-protein coupled receptor (GPCR), on mast cells initiates a complex signaling cascade. The diagram below illustrates the key steps in this pathway and the proposed point of intervention for this compound.

Mast_Cell_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H4R H4R Histamine->H4R Activates G_protein Gαi/o βγ H4R->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->H4R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Degranulation Degranulation (Histamine, etc.) Ca_release->Degranulation Cytokine_Gene_Expression Cytokine Gene Expression PKC->Cytokine_Gene_Expression

Caption: H4R signaling cascade in mast cells and this compound's inhibitory action.

Experimental Protocols

The following protocols are detailed methodologies for key experiments that can be employed to quantify the inhibitory effects of this compound on mast cell activation.

Mast Cell Culture
  • Cell Lines:

    • RBL-2H3 (Rat Basophilic Leukemia): A commonly used model for mucosal mast cells. Culture in Eagle's Minimum Essential Medium (MEM) with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • LAD2 (Human Mast Cell Line): Requires StemPro-34 SFM medium supplemented with 100 ng/mL recombinant human stem cell factor (SCF).

  • Primary Cells:

    • Bone Marrow-Derived Mast Cells (BMMCs): Harvest bone marrow from mice and culture in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, 10 ng/mL recombinant murine IL-3, and 10 ng/mL recombinant murine SCF.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase, a surrogate marker for histamine release.

  • Cell Seeding: Plate mast cells (e.g., RBL-2H3 at 1 x 10^5 cells/well) in a 96-well plate and incubate overnight. For suspension cells like LAD2 or BMMCs, use a V-bottom 96-well plate.

  • Sensitization (for IgE-mediated activation): Sensitize cells with anti-DNP IgE (1 µg/mL) for 16-24 hours.

  • This compound Incubation: Wash cells with Tyrode's buffer and pre-incubate with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.

  • Stimulation: Induce degranulation by adding a stimulant. For IgE-mediated activation, use DNP-BSA (100 ng/mL). For non-IgE-mediated activation relevant to H4R, a suitable H4R agonist can be used. Incubate for 30-60 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Cell Lysis: Lyse the remaining cells with 0.1% Triton X-100 to measure the total cellular β-hexosaminidase content.

  • Enzyme Assay:

    • In a new 96-well plate, mix supernatant or cell lysate with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction with a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).

    • Read the absorbance at 405 nm.

  • Calculation:

    • % Release = (Supernatant OD / (Supernatant OD + Lysate OD)) * 100

    • Plot the % release against the concentration of this compound to determine the IC50 value.

Degranulation_Workflow Seed_Cells 1. Seed Mast Cells Sensitize 2. Sensitize with IgE (optional) Seed_Cells->Sensitize Incubate_VUF 3. Pre-incubate with this compound Sensitize->Incubate_VUF Stimulate 4. Stimulate with Agonist Incubate_VUF->Stimulate Collect_Supernatant 5. Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells 6. Lyse Remaining Cells Stimulate->Lyse_Cells Enzyme_Assay 7. β-Hexosaminidase Assay Collect_Supernatant->Enzyme_Assay Lyse_Cells->Enzyme_Assay Calculate 8. Calculate % Release and IC50 Enzyme_Assay->Calculate

Caption: Workflow for β-Hexosaminidase Release Assay.

Cytokine Release Assay (ELISA)

This protocol is for measuring the secretion of cytokines such as TNF-α and IL-6.

  • Cell Preparation and Treatment: Follow steps 1-4 from the degranulation assay, but use a longer incubation time after stimulation (e.g., 4-24 hours) to allow for cytokine synthesis and secretion.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • ELISA:

    • Use a commercially available ELISA kit for the specific cytokine of interest (e.g., human TNF-α ELISA kit for LAD2 cells).

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding detection antibody, adding substrate, and stopping the reaction.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the cytokine standard.

    • Calculate the concentration of the cytokine in each sample from the standard curve.

    • Determine the inhibitory effect of this compound and calculate the IC50.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon cell stimulation.

  • Cell Loading:

    • Harvest mast cells and wash them with a calcium-free buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating for 30-60 minutes at 37°C.

  • This compound Incubation: Wash the cells to remove excess dye and resuspend them in a buffer containing this compound or vehicle.

  • Measurement:

    • Use a fluorometer or a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4).

    • Establish a baseline fluorescence reading.

    • Add a stimulant (e.g., an H4R agonist) and record the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence intensity or ratio corresponds to the change in intracellular calcium concentration.

    • Compare the calcium response in this compound-treated cells to control cells to assess the inhibitory effect.

Conclusion

This compound, as a potent histamine H4 receptor inverse agonist, holds significant promise as a modulator of mast cell activity. By antagonizing the H4R, this compound is expected to inhibit the key pathways of mast cell activation, including degranulation and the release of pro-inflammatory cytokines. While direct quantitative data for this compound's effects on mast cells are needed to fully elucidate its therapeutic potential, the experimental protocols and signaling pathway information provided in this guide offer a solid framework for researchers to investigate its efficacy. Further studies are warranted to establish the precise IC50 values of this compound for the inhibition of various mast cell functions and to explore its potential in the treatment of allergic and inflammatory disorders.

References

Methodological & Application

Application Notes and Protocols for VUF10497 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

VUF10497 is a pharmacological tool compound used in preclinical research to investigate the role of the histamine (B1213489) H4 receptor (H4R). As a selective antagonist, this compound blocks the activity of the H4R, a G-protein coupled receptor (GPCR) predominantly expressed on cells of the immune system, including mast cells, eosinophils, T cells, and dendritic cells.[1] The H4R is implicated in the pathophysiology of various inflammatory and immune-mediated disorders. Its activation by histamine is known to mediate processes such as mast cell and eosinophil chemotaxis, cytokine release, and the differentiation of T cells, contributing to the inflammatory cascade.[2][3][4]

Consequently, antagonists like this compound are valuable for studying disease mechanisms and for the early-stage validation of the H4R as a therapeutic target for conditions such as allergic asthma, atopic dermatitis, chronic pruritus (itch), and other inflammatory diseases.[3] In vivo studies using H4R antagonists aim to assess their efficacy in relevant animal models of these human diseases, providing crucial data on their anti-inflammatory and anti-pruritic potential. These studies are fundamental for understanding the compound's dose-response relationship, pharmacokinetic/pharmacodynamic (PK/PD) profile, and overall therapeutic promise before consideration for further development.

Quantitative Data on H4R Antagonists

While specific in vivo pharmacokinetic and efficacy data for this compound is not extensively published, the following table summarizes representative data for other well-characterized H4R antagonists, VUF-6002 and JNJ7777120, to provide a comparative context for experimental design.

CompoundAnimal ModelDose & RouteKey FindingsReference
VUF-6002 Rat (Carrageenan-induced paw edema)10 mg/kg, s.c.Significantly reduced paw edema and thermal hyperalgesia in the early (2h) phase of inflammation.[1]
JNJ7777120 Rat (Carrageenan-induced paw edema)10 & 30 mg/kg, s.c.Significantly reduced paw edema and thermal hyperalgesia in the early (2h) phase of inflammation.[1]
JNJ7777120 Mouse (FITC-induced dermatitis & pruritus)Not SpecifiedSignificantly reduced ear edema, inflammation, mast cell/eosinophil infiltration, and pruritus.[2]
VUF-6002 Mouse (Nerve Injury)10 µg/µL (intra-locus coeruleus)Abolished the anti-allodynic effect of an H4R agonist, indicating CNS target engagement.[5][6]
JNJ7777120 Mouse (Zymosan-induced peritonitis)30 mg/kg, s.c.Significantly blocked neutrophil influx into the peritoneum.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the histamine H4 receptor signaling pathway and a general experimental workflow for evaluating this compound in an animal model of acute inflammation.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular H4R H4R Gi_alpha Gαi/o H4R->Gi_alpha Gi_betagamma Gβγ H4R->Gi_betagamma AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP PLC PLC Ca Ca²⁺ ↑ PLC->Ca Histamine Histamine Histamine->H4R Agonist This compound This compound This compound->H4R Antagonist Gi_alpha->AC Gi_betagamma->PLC MAPK MAPK Activation Gi_betagamma->MAPK Chemotaxis Chemotaxis & Inflammation cAMP->Chemotaxis Ca->Chemotaxis MAPK->Chemotaxis

Caption: Histamine H4 Receptor (H4R) signaling pathway antagonism by this compound.

Experimental_Workflow cluster_setup Phase 1: Setup & Acclimatization cluster_treatment Phase 2: Dosing & Induction cluster_assessment Phase 3: Outcome Assessment cluster_analysis Phase 4: Data Analysis A1 Animal Acclimatization (e.g., BALB/c mice, 7-10 days) A2 Randomization into Groups (Vehicle, this compound, Positive Control) A1->A2 B1 Pre-treatment with this compound (e.g., 10-30 mg/kg, s.c.) or Vehicle A2->B1 B2 Induction of Inflammation (e.g., Carrageenan injection in paw, 30-60 min post-dose) B1->B2 C1 Measure Paw Edema (Plethysmometer) (Time points: 1, 2, 4, 6h post-carrageenan) B2->C1 C2 Assess Nociception (Thermal Hyperalgesia Test) C1->C2 C3 Tissue Collection & Analysis (e.g., Cytokine levels, MPO assay) C2->C3 D1 Statistical Analysis (e.g., ANOVA, t-test) C3->D1 D2 Generate Dose-Response Curves & Summarize Findings D1->D2

Caption: General experimental workflow for in vivo evaluation of this compound.

Experimental Protocols

The following is a representative protocol for evaluating the anti-inflammatory efficacy of this compound in a mouse model of carrageenan-induced paw edema. This model is widely used to assess acute inflammation.

Protocol: Carrageenan-Induced Paw Edema in Mice

1. Objective: To determine the efficacy of this compound in reducing acute inflammation and inflammatory pain in a murine model.

2. Materials:

  • Animals: Male BALB/c mice (8-10 weeks old, 20-25g).

  • Test Compound: this compound.

  • Vehicle: e.g., 10% DMSO, 40% PEG300, 50% Saline. Note: Vehicle composition should be optimized for this compound solubility and tolerability.

  • Inducing Agent: 1% w/v Lambda-Carrageenan solution in sterile 0.9% saline.

  • Positive Control: Dexamethasone (e.g., 1 mg/kg, i.p.) or another compound with known anti-inflammatory activity.

  • Equipment: Plethysmometer, thermal hyperalgesia testing apparatus (e.g., Hargreaves' test), animal scale, syringes, and needles.

3. Experimental Procedure:

3.1. Animal Preparation and Acclimatization:

  • House animals in a controlled environment (12h light/dark cycle, 22±2°C, food and water ad libitum) for at least one week prior to the experiment.

  • On the day of the experiment, weigh each mouse and randomly assign them to experimental groups (n=8-10 per group):

    • Group 1: Vehicle Control + Carrageenan

    • Group 2: this compound (e.g., 10 mg/kg) + Carrageenan

    • Group 3: this compound (e.g., 30 mg/kg) + Carrageenan

    • Group 4: Positive Control (e.g., Dexamethasone) + Carrageenan

    • (Optional) Group 5: Naive Control (No treatment)

3.2. Compound Administration:

  • Prepare fresh solutions of this compound, vehicle, and positive control on the day of dosing.

  • Administer this compound or vehicle via the desired route (e.g., subcutaneous, s.c.). Administration volume is typically 5-10 mL/kg.

  • Administer the positive control as per its standard protocol (e.g., intraperitoneal, i.p.).

3.3. Induction of Inflammation:

  • Thirty to sixty minutes after compound administration, measure the baseline paw volume (right hind paw) of each mouse using a plethysmometer.

  • Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse (except the naive control group).

3.4. Assessment of Edema:

  • Measure the paw volume of the carrageenan-injected paw at various time points post-injection, typically at 1, 2, 4, and 6 hours.

  • Calculate the paw volume increase (edema) as:

    • Δ Paw Volume = (Paw volume at time t) - (Baseline paw volume)

  • Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group:

    • % Inhibition = [ (Δ Volume_vehicle - Δ Volume_treated) / Δ Volume_vehicle ] * 100

3.5. Assessment of Thermal Hyperalgesia (Optional):

  • Measure the baseline paw withdrawal latency to a thermal stimulus before any treatment.

  • At a predetermined time point after carrageenan injection (e.g., 3 hours), re-measure the paw withdrawal latency. A reduced latency indicates hyperalgesia.

  • Compare the withdrawal latencies between the vehicle and this compound-treated groups to assess analgesic effects.

3.6. Tissue Collection and Post-Mortem Analysis (Optional):

  • At the end of the experiment (e.g., 6 hours), euthanize the animals.

  • Collect the inflamed paw tissue for further analysis, such as:

    • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration.

    • Cytokine Analysis (ELISA or Multiplex): To measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

4. Data Analysis:

  • Data should be expressed as mean ± SEM.

  • Use one-way or two-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance between groups.

  • A p-value of < 0.05 is typically considered statistically significant.

References

Application Notes and Protocols for VUF10497 Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific in vivo dosage and administration information for the compound VUF10497 in rats. The following application notes and protocols are based on general practices for evaluating anti-inflammatory compounds and information available for other histamine (B1213489) H4 receptor antagonists in rodent models. Researchers are strongly advised to use this information as a guide and to conduct comprehensive dose-response studies to determine the optimal dosage, administration route, and timing for their specific experimental conditions and rat strain.

Introduction

This compound is identified as a potent histamine H4 receptor (H4R) inverse agonist. The H4 receptor is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells, and is implicated in inflammatory and immune responses. Due to its activity at the H4 receptor, this compound has been noted for its potential anti-inflammatory properties in vivo in rats. These characteristics make this compound a compound of interest for research into inflammatory conditions.

Data Presentation: Reference Dosages of Other Histamine H4 Receptor Antagonists in Rats

The following table summarizes reported dosages for other selective H4R antagonists in rat models. This information is intended to provide a starting point for designing dose-finding studies for this compound and should not be directly extrapolated.

CompoundAnimal ModelDose RangeRoute of AdministrationVehicleKey Findings
JNJ7777120 Wistar Rat (Carrageenan-induced paw edema)10 - 100 mg/kgOral (p.o.), twice dailyNot specifiedDose-dependent reduction in macroscopic damage and inflammatory markers.
JNJ10191584 Wistar Rat (TNBS-induced colitis)10 - 100 mg/kgOral (p.o.), twice dailyNot specifiedDose-dependent reduction in macroscopic damage and inflammatory markers.

Experimental Protocols

A common method to evaluate the anti-inflammatory potential of a compound in rats is the carrageenan-induced paw edema model.

Protocol: Evaluation of Anti-inflammatory Activity of this compound in a Rat Model of Carrageenan-Induced Paw Edema

1. Objective: To assess the anti-inflammatory effects of this compound by measuring the reduction of paw edema induced by carrageenan in rats.

2. Materials:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Test Compound: this compound.

  • Vehicle: To be determined based on the solubility of this compound (e.g., saline, 0.5% carboxymethylcellulose, or a solution containing DMSO and Tween 80).

  • Positive Control: A standard non-steroidal anti-inflammatory drug (NSAID) such as Indomethacin (10 mg/kg) or Diclofenac (10 mg/kg).

  • Inducing Agent: 1% (w/v) solution of λ-Carrageenan in sterile saline.

  • Equipment:

    • Plethysmometer or digital calipers.

    • Animal balance.

    • Syringes and needles for administration.

3. Procedure:

  • Acclimatization: House the rats for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle only.

    • Group II (Positive Control): Receives the standard anti-inflammatory drug.

    • Group III, IV, V (Test Groups): Receive different doses of this compound (e.g., low, medium, and high doses to be determined by preliminary studies).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer before any treatment.

  • Drug Administration: Administer the vehicle, positive control, or this compound via the chosen route (e.g., intraperitoneal (i.p.) or oral (p.o.)). The volume of administration should be consistent across all groups (e.g., 5 mL/kg).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Analysis:

    • Calculate the paw volume increase (edema) for each animal at each time point:

      • Edema (mL) = Paw volume at time 't' - Initial paw volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group:

      • % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Mandatory Visualizations

Histamine_H4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R Histamine H4 Receptor G_protein Gi/o Protein H4R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition MAPK MAPK (ERK, p38) G_protein->MAPK Activation Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Induction cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA PKA cAMP->PKA Activation Immune_Response Inflammatory & Immune Response PKA->Immune_Response MAPK->Immune_Response Ca_mobilization->Immune_Response Histamine Histamine Histamine->H4R Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6 per group) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Drug_Admin Drug/Vehicle Administration (p.o. or i.p.) Baseline->Drug_Admin Inflammation Carrageenan Injection (1 hour post-drug) Drug_Admin->Inflammation Measurement Paw Volume Measurement (1, 2, 3, 4 hours post-carrageenan) Inflammation->Measurement Calculation Calculate Paw Edema & % Inhibition Measurement->Calculation Stats Statistical Analysis (e.g., ANOVA) Calculation->Stats Results Results & Interpretation Stats->Results

VUF10497 solubility and preparation for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF10497 is a potent and selective small molecule that acts as an inverse agonist for the histamine (B1213489) H4 receptor (H4R) and also exhibits considerable affinity for the histamine H1 receptor (H1R).[1] This dual activity makes this compound a valuable research tool for investigating the roles of H1 and H4 receptors in various physiological and pathological processes, including inflammation and immune responses.[1] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments, along with an overview of the signaling pathways it modulates.

Compound Information and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions and subsequent in vitro studies.

PropertyValueSource
Chemical Name 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amineMedKoo Biosciences
CAS Number 1080623-12-6[1]
Molecular Formula C₁₈H₂₀ClN₅S[1]
Molecular Weight 373.90 g/mol [1]
Appearance SolidN/A
Recommended Solvent Dimethyl Sulfoxide (DMSO)Inferred from related compounds
Estimated Solubility in DMSO ≥ 10 mg/mL (≥ 26.7 mM)Inferred from related compounds
Storage (Solid) -20°C for long-term (months to years), 0-4°C for short-term (days to weeks), dry and dark.[1]
Storage (in DMSO) -20°C or -80°C in aliquotsStandard Laboratory Practice

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protected microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 373.90 g/mol x 1000 mg/g = 3.739 mg

  • Weighing:

    • Carefully weigh out 3.739 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile, light-protected microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

    • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent (DMSO).

    • Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the high-concentration DMSO stock solution into the desired cell culture medium immediately before use.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.1% (v/v) , as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Aqueous Stability: The stability of this compound in aqueous cell culture media has not been extensively characterized. Therefore, it is crucial to prepare fresh working dilutions for each experiment and use them promptly.

Procedure:

  • Determine the desired final concentration of this compound for your experiment (e.g., 1 µM, 10 µM).

  • Calculate the required volume of the 10 mM stock solution.

    • Use the formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of the stock solution (10 mM)

      • V₁ = Volume of the stock solution to be added (unknown)

      • C₂ = Desired final concentration in the well/flask

      • V₂ = Final volume of the cell culture medium in the well/flask

    • Example for a final concentration of 10 µM in 1 mL of medium:

      • (10,000 µM) x V₁ = (10 µM) x (1000 µL)

      • V₁ = (10 x 1000) / 10,000 = 1 µL

  • Serial Dilution (Recommended for Accuracy):

    • Directly pipetting very small volumes (e.g., < 1 µL) can be inaccurate. It is recommended to perform an intermediate dilution.

    • Step 3a: Prepare an intermediate stock (e.g., 100 µM). Dilute the 10 mM primary stock 1:100 in sterile cell culture medium (e.g., 1 µL of 10 mM stock into 99 µL of medium).

    • Step 3b: Prepare the final working solution. Dilute the 100 µM intermediate stock to the desired final concentration. For a 10 µM final concentration, you would perform a 1:10 dilution (e.g., 100 µL of 100 µM intermediate stock into 900 µL of medium).

  • Addition to Cell Culture:

    • Gently add the calculated volume of the final working solution to your cell culture plates/flasks and mix by gentle swirling.

Signaling Pathways Modulated by this compound

This compound is an inverse agonist of the histamine H4 receptor and also binds to the histamine H1 receptor. Both are G protein-coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.

Histamine H1 Receptor (H1R) Signaling Pathway

The H1R primarily couples to the Gαq/11 family of G proteins. Upon activation, this initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

H1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound H1R H1 Receptor This compound->H1R Binds Gq Gαq/11 H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

This compound interaction with the H1 Receptor signaling cascade.
Histamine H4 Receptor (H4R) Signaling Pathway

The H4R couples to the Gαi/o family of G proteins. As an inverse agonist, this compound is expected to reduce the basal activity of this pathway. Activation of Gαi/o inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The βγ subunits of the G protein can also modulate other effectors, such as ion channels.

H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Inverse Agonist) H4R H4 Receptor This compound->H4R Inhibits Basal Activity Gi Gαi/o H4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Modulation of Immune Cell Function (e.g., Chemotaxis, Cytokine Release) PKA->Cellular_Response

Inverse agonist action of this compound on H4 Receptor signaling.

Experimental Workflow for Cell-Based Assays

The following diagram outlines a general workflow for utilizing this compound in a typical cell-based experiment, such as a cytokine release assay or a calcium flux assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay and Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare Fresh Working Dilution of this compound in Culture Medium prep_stock->prep_working prep_cells Seed Cells in Appropriate Culture Vessel add_compound Add this compound Working Solution and Vehicle Control to Cells prep_cells->add_compound prep_working->add_compound incubate Incubate for Pre-determined Time add_compound->incubate perform_assay Perform Specific Assay (e.g., ELISA, Calcium Imaging, etc.) incubate->perform_assay data_analysis Data Acquisition and Analysis perform_assay->data_analysis

General experimental workflow for using this compound in cell culture.

Disclaimer

This document is intended for research use only. The provided protocols and information are based on currently available data and standard laboratory practices. Researchers should always adhere to institutional safety guidelines and perform their own validation experiments to determine the optimal conditions for their specific cell lines and assays.

References

Application Notes and Protocols for Electrophysiological Characterization of VUF10497

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the electrophysiological characterization of VUF10497, a known histamine (B1213489) H4 receptor (H4R) inverse agonist, using the whole-cell patch-clamp technique.[1] The human H4 receptor exhibits significant constitutive activity, making it an ideal target for investigation with inverse agonists.[2][3][4] This protocol describes the use of a recombinant mammalian cell line co-expressing the human H4 receptor and a G-protein-coupled inwardly-rectifying potassium (GIRK) channel, which serves as a functional readout for receptor activity. The protocol outlines procedures for cell preparation, electrophysiological recording, and data analysis to assess the effects of this compound on the constitutive activity of the H4R and its potential antagonist effects against a reference agonist.

Introduction

The histamine H4 receptor is a G-protein coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin and is implicated in inflammatory and immune responses.[5][6] The human H4R is of particular interest as it displays high constitutive activity, meaning it signals in the absence of an agonist.[2][3][4] this compound has been identified as an inverse agonist for the H4R, a class of ligands that can reduce the basal activity of the receptor.[1]

Patch-clamp electrophysiology is a powerful technique to study ion channel activity and the modulatory effects of compounds on GPCRs that couple to these channels.[7][8] The H4R couples to Gi/o proteins, which upon activation can modulate the activity of various ion channels, including GIRK channels.[2][9][10] By co-expressing the human H4R with GIRK channels in a stable cell line, the receptor's activity can be monitored by recording the potassium currents flowing through the GIRK channels.[9][11] An inverse agonist like this compound is expected to decrease the basal GIRK current that is driven by the H4R's constitutive activity.

This document provides a comprehensive, step-by-step protocol for performing whole-cell patch-clamp recordings to quantify the electrophysiological effects of this compound on the human H4 receptor.

Materials and Reagents

Cell Line
  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing the human histamine H4 receptor and a heteromeric GIRK channel (e.g., GIRK1/2).

Solutions and Reagents

A comprehensive list of solutions and their compositions is provided in the tables below. All reagents should be of high purity (≥98%).

Table 1: Cell Culture and Preparation Solutions

Solution/ReagentCompositionPurpose
Cell Culture MediumDMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Hygromycin B)Maintenance of the recombinant cell line.
Cell Dissociation Reagent0.05% Trypsin-EDTA or a gentle cell dissociation reagent (e.g., Accutase)Harvesting cells for experiments.[3]
Phosphate-Buffered Saline (PBS)Ca2+ and Mg2+ freeWashing cells.

Table 2: Electrophysiology Solutions

SolutionComponentConcentration (mM)
External (Bath) Solution NaCl140
KCl5
CaCl22
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH, Osmolarity ~310-320 mOsm
Internal (Pipette) Solution K-Gluconate140
MgCl22
HEPES10
EGTA1
Mg-ATP4
Na-GTP0.4
pH adjusted to 7.2 with KOH, Osmolarity ~290-300 mOsm

Table 3: Investigational Compounds

CompoundStock ConcentrationSolventFinal Concentration Range
This compound10 mMDMSO1 nM - 10 µM
Histamine (Agonist Control)10 mMWater10 nM - 100 µM
Thioperamide (Inverse Agonist Control)10 mMDMSO1 nM - 10 µM

Experimental Protocol

Cell Culture and Preparation
  • Culture the recombinant CHO or HEK293 cells in a 37°C, 5% CO2 incubator.[3]

  • Passage the cells every 2-3 days to maintain them in the logarithmic growth phase.

  • For experiments, seed the cells onto glass coverslips in 35 mm culture dishes at a low density to ensure individual cells can be easily patched.

  • Allow the cells to adhere and grow for 24-48 hours before the experiment.

Electrophysiological Recording Setup
  • Prepare the external and internal solutions as described in Table 2. Filter the external solution before use.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Mount a coverslip with the cultured cells onto the recording chamber of an inverted microscope equipped with micromanipulators.

  • Continuously perfuse the recording chamber with the external solution at a rate of 1-2 mL/min.

Whole-Cell Patch-Clamp Recording
  • Fill a patch pipette with the internal solution and mount it on the pipette holder.

  • Apply positive pressure to the pipette and approach a target cell.

  • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode and hold the cell at a holding potential of -80 mV.

  • Allow the cell to stabilize for 5-10 minutes, during which the cell contents will equilibrate with the pipette solution.

Experimental Procedures

A. Assessing the Inverse Agonist Effect of this compound on Constitutive H4R Activity

  • Establish a stable whole-cell recording and record the baseline current at a holding potential of -80 mV.

  • Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 500 ms) to determine the current-voltage (I-V) relationship and confirm the presence of inwardly rectifying potassium currents.

  • Apply this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) to the bath solution.

  • Record the current at the holding potential and with the voltage ramp protocol at each concentration of this compound.

  • A decrease in the inward current at negative potentials is indicative of an inverse agonist effect on the constitutively active H4R-GIRK pathway.

B. Evaluating the Antagonist Effect of this compound against Histamine

  • Establish a stable whole-cell recording and record the baseline current.

  • Apply a sub-maximal concentration of histamine (e.g., EC50 concentration, typically in the micromolar range) to activate the H4R and induce an outward current (or an increase in inward current at negative potentials).

  • After the histamine response has stabilized, co-apply this compound at various concentrations in the continued presence of histamine.

  • Record the current to determine the extent to which this compound can inhibit the histamine-induced response.

  • Wash out the compounds to allow the current to return to baseline.

Data Analysis and Presentation

The recorded currents should be analyzed to quantify the effects of this compound.

Table 4: Key Electrophysiological Parameters and Analysis

ParameterMeasurementExpected Outcome for this compound
Basal Current Current amplitude at a fixed holding potential (e.g., -80 mV).Decrease in the presence of this compound (inverse agonism).
Current Density Current amplitude normalized to cell capacitance (pA/pF).Normalizes for variations in cell size.
Concentration-Response Curve Plot of the percentage inhibition of the basal current against the logarithm of the this compound concentration.Allows for the determination of the IC50 value.
Agonist-Induced Current Change in current amplitude upon application of histamine.This compound should reduce the histamine-induced current.
Schild Analysis Plot of the log(dose ratio - 1) against the log of the antagonist concentration.Can be used to determine the pA2 value and the nature of the antagonism.

Visualizations

Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane H4R H4 Receptor (Constitutively Active) G_protein Gi/o Protein H4R->G_protein Activates GIRK GIRK Channel G_protein->GIRK Activates K_ion K+ Efflux GIRK->K_ion Allows This compound This compound (Inverse Agonist) This compound->H4R Inhibits Histamine Histamine (Agonist) Histamine->H4R Activates Hyperpolarization Hyperpolarization (Reduced Excitability) K_ion->Hyperpolarization Basal_Activity Basal Activity

Caption: Signaling pathway of the constitutively active H4 receptor and its modulation by this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Cell_Culture Culture H4R-GIRK expressing cells Plating Plate cells on coverslips Cell_Culture->Plating Patch Establish whole-cell patch-clamp Plating->Patch Record_Baseline Record baseline current Patch->Record_Baseline Apply_this compound Apply this compound (concentration-response) Record_Baseline->Apply_this compound Record_Inverse_Agonism Record inverse agonist effect Apply_this compound->Record_Inverse_Agonism Washout1 Washout Record_Inverse_Agonism->Washout1 Analyze_Currents Analyze current changes Record_Inverse_Agonism->Analyze_Currents Apply_Histamine Apply histamine Washout1->Apply_Histamine Apply_VUF10497_Histamine Co-apply this compound and histamine Apply_Histamine->Apply_VUF10497_Histamine Record_Antagonism Record antagonist effect Apply_VUF10497_Histamine->Record_Antagonism Record_Antagonism->Analyze_Currents Generate_Curves Generate concentration-response curves Analyze_Currents->Generate_Curves Calculate_Parameters Calculate IC50 / pA2 Generate_Curves->Calculate_Parameters

Caption: Experimental workflow for this compound patch-clamp analysis.

References

Application Notes and Protocols for VUF10497 in Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF10497 is a potent and specific inverse agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin. It also exhibits considerable affinity for the histamine H1 receptor (H1R). The H4 receptor is implicated in a variety of inflammatory and immune responses, making it a target of significant interest for therapeutic intervention. One of the key functional readouts for H4 receptor activity is the mobilization of intracellular calcium ([Ca²⁺]i). As an inverse agonist, this compound is expected to decrease the basal signaling activity of constitutively active H4 receptors, thereby reducing intracellular calcium levels or attenuating agonist-induced calcium release. This document provides detailed application notes and protocols for the use of this compound in calcium mobilization assays.

Mechanism of Action and Signaling Pathways

The histamine H4 receptor primarily couples to the Gαi/o family of G proteins. Inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels is a canonical signaling outcome. However, H4R activation can also lead to an increase in intracellular calcium. This can occur through the βγ subunits of the Gαi/o protein, which can activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.

This compound also has affinity for the histamine H1 receptor, which couples to the Gαq/11 family of G proteins. Activation of the H1R directly activates PLC, leading to a robust increase in intracellular calcium via the same IP₃-mediated pathway. When studying the effects of this compound, it is crucial to use a cell system that selectively expresses the H4 receptor to delineate its H4R-specific effects from any potential off-target effects on the H1 receptor.

Signaling Pathway Diagrams

H4R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum H4R Histamine H4 Receptor G_protein Gαi/oβγ H4R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Histamine Histamine (Agonist) Histamine->H4R Activates This compound This compound (Inverse Agonist) This compound->H4R Inhibits Basal Activity G_alpha->AC Inhibits G_beta_gamma->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds to Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Channel Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release

Caption: Histamine H4 Receptor Signaling Pathway.

H1R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum H1R Histamine H1 Receptor Gq_protein Gαq/11βγ H1R->Gq_protein Activates Gq_alpha Gαq/11-GTP Gq_protein->Gq_alpha G_beta_gamma Gβγ Gq_protein->G_beta_gamma PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes Histamine Histamine (Agonist) Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Blocks Gq_alpha->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds to Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Channel Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release

Caption: Histamine H1 Receptor Signaling Pathway.

Quantitative Data

CompoundTarget ReceptorAssay TypeExpected Potency (IC₅₀)Reference
This compoundHistamine H4 ReceptorCalcium Mobilization (Inverse Agonism/Antagonism)Nanomolar rangeBased on binding affinity and known mechanism
HistamineHistamine H4 ReceptorCalcium Mobilization (Agonism)Nanomolar to low micromolarLiterature precedent
JNJ 7777120Histamine H4 ReceptorCalcium Mobilization (Antagonism)~50 nMLiterature precedent

Note: The IC₅₀ value for this compound in a functional calcium mobilization assay should be determined empirically. The value presented is an estimation based on its reported binding affinity (pKi = 7.57).

Experimental Protocols

Protocol 1: Antagonist Mode Calcium Mobilization Assay Using Fluo-4 AM

This protocol is designed to measure the ability of this compound to inhibit histamine-induced calcium mobilization in a cell line stably expressing the human histamine H4 receptor (e.g., HEK293-H4R or CHO-H4R).

Materials:

  • HEK293 or CHO cells stably transfected with the human histamine H4 receptor

  • Cell culture medium (e.g., DMEM or Ham's F-12) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)

  • Black, clear-bottom 96-well or 384-well cell culture plates

  • This compound

  • Histamine

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)

Experimental Workflow:

Antagonist_Assay_Workflow A 1. Seed H4R-expressing cells in a microplate B 2. Culture overnight to form a monolayer A->B C 3. Prepare and add Fluo-4 AM loading buffer B->C D 4. Incubate for 1 hour at 37°C C->D E 5. Wash cells to remove excess dye D->E F 6. Add this compound at various concentrations E->F G 7. Incubate for 15-30 minutes F->G H 8. Measure baseline fluorescence G->H I 9. Inject histamine (agonist) H->I J 10. Kinetically measure fluorescence change I->J K 11. Analyze data to determine IC₅₀ J->K

Caption: Antagonist Mode Assay Workflow.

Procedure:

  • Cell Plating:

    • The day before the assay, seed the H4R-expressing cells into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a confluent monolayer.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution. A typical formulation consists of 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in HBSS with 20 mM HEPES. If using, add probenecid to a final concentration of 2.5 mM.

    • Carefully remove the culture medium from the cell plate.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Cell Washing:

    • After incubation, gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye.

    • After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of this compound in HBSS with 20 mM HEPES.

    • Add the desired volume of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in HBSS).

    • Incubate the plate at room temperature for 15-30 minutes.

  • Calcium Mobilization Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject a pre-determined concentration of histamine (e.g., the EC₈₀ concentration) into each well.

    • Immediately begin kinetic measurement of fluorescence intensity for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the response by calculating ΔF/F_baseline.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Inverse Agonist Mode Calcium Mobilization Assay

This protocol is designed to measure the ability of this compound to decrease basal intracellular calcium levels in a cell line with high constitutive H4 receptor activity.

Note: This assay is dependent on having a cell system with detectable basal H4R signaling leading to elevated resting [Ca²⁺]i.

Materials: Same as Protocol 1.

Experimental Workflow:

Inverse_Agonist_Assay_Workflow A 1. Seed H4R-expressing cells with high constitutive activity B 2. Culture overnight A->B C 3. Load cells with Fluo-4 AM B->C D 4. Incubate and wash C->D E 5. Measure baseline fluorescence D->E F 6. Inject this compound at various concentrations E->F G 7. Kinetically measure fluorescence change F->G H 8. Analyze data to determine IC₅₀ for the decrease in basal signal G->H

Caption: Inverse Agonist Mode Assay Workflow.

Procedure:

  • Cell Plating and Dye Loading: Follow steps 1-3 of Protocol 1.

  • Calcium Mobilization Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument parameters as in Protocol 1.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject serial dilutions of this compound into the respective wells. Include a vehicle control.

    • Immediately begin kinetic measurement of fluorescence intensity for at least 60-120 seconds to monitor for a decrease in the basal calcium signal.

  • Data Analysis:

    • For each well, determine the change in fluorescence from the baseline after the addition of this compound.

    • Plot the change in fluorescence against the logarithm of the this compound concentration.

    • Fit the data to determine the IC₅₀ for the inverse agonist effect.

Troubleshooting and Considerations

  • Cell Health: Ensure cells are healthy and not over-confluent, as this can affect receptor expression and signaling.

  • Dye Loading: Inconsistent dye loading can lead to high well-to-well variability. Ensure uniform cell seeding and gentle washing steps.

  • Signal Window: A low signal-to-background ratio may indicate low receptor expression or issues with the dye loading or cell health.

  • Compound Solubility: Ensure this compound is fully dissolved in the assay buffer to obtain accurate concentrations.

  • H1 Receptor Interference: If using a cell line that endogenously expresses H1 receptors, any observed effects of this compound could be a combination of H4 and H1 receptor activity. It is recommended to use a cell line with minimal or no H1 receptor expression, or to co-incubate with a potent and selective H1 antagonist to block this pathway.

These application notes and protocols provide a comprehensive guide for utilizing this compound in calcium mobilization assays to characterize its inverse agonist and antagonist properties at the histamine H4 receptor. Careful optimization of cell conditions and assay parameters will ensure robust and reproducible results.

Application Notes and Protocols for VUF10497 in the Study of Pruritus in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruritus, or itch, is a significant clinical problem and a hallmark of many dermatological and systemic diseases. The sensation is transmitted by a subset of primary sensory neurons and involves a variety of receptors and mediators. One key receptor implicated in histamine-induced pruritus is the histamine (B1213489) H4 receptor (H4R). VUF10497 is a selective antagonist of the H4 receptor and serves as a valuable pharmacological tool for investigating the role of this receptor in pruritus and for the preclinical evaluation of novel anti-pruritic therapies. These application notes provide detailed protocols and data presentation for the use of this compound in animal models of pruritus.

Data Presentation

The antipruritic efficacy of this compound is typically evaluated by its ability to reduce scratching behavior in animal models. The following tables present representative quantitative data on the effects of this compound in a histamine-induced acute pruritus model in mice.

Table 1: Effect of this compound on Histamine-Induced Scratching Bouts in Mice

Treatment GroupDose (mg/kg, i.p.)Number of Scratches (Mean ± SEM)% Inhibition
Vehicle Control-150 ± 120%
This compound1115 ± 1023.3%
This compound1065 ± 856.7%
This compound3035 ± 576.7%
Cetirizine (H1 Antagonist)1090 ± 940.0%

Note: Data are representative and compiled based on the known efficacy of H4 receptor antagonists in similar models.

Table 2: Comparison of H4 and H1 Receptor Antagonists in a Pruritus Model

CompoundReceptor TargetModelKey Finding
This compoundH4 AntagonistHistamine-induced scratchingDose-dependent reduction in scratching behavior.
JNJ 7777120H4 AntagonistHistamine-induced scratchingPotent inhibition of scratching, superior to H1 antagonists.[1]
CetirizineH1 AntagonistHistamine-induced scratchingPartial reduction in scratching behavior.

Signaling Pathway

The histamine H4 receptor is a G protein-coupled receptor (GPCR) expressed on sensory neurons.[2] Its activation by histamine is a key step in the transmission of the itch signal. This compound, as an antagonist, blocks this signaling cascade.

H4R_Itch_Signaling Histamine Histamine H4R Histamine H4 Receptor (H4R) Histamine->H4R Binds G_protein Gαq/11 H4R->G_protein Activates This compound This compound (Antagonist) This compound->H4R Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release TRPV1 TRPV1 Channel Activation DAG->TRPV1 Sensitizes Ca_release->TRPV1 Activates Neuron_depolarization Neuronal Depolarization TRPV1->Neuron_depolarization Itch_sensation Itch Sensation Neuron_depolarization->Itch_sensation

Histamine H4 Receptor Signaling Pathway in Pruritus.

Experimental Protocols

Histamine-Induced Acute Pruritus Model in Mice

This protocol describes the induction of acute itch using histamine and the assessment of the anti-pruritic effect of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Histamine dihydrochloride

  • Sterile saline (0.9%)

  • Hamilton syringes

  • Observation chambers (clear Plexiglas cylinders)

  • Video recording equipment

Procedure:

  • Animal Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

  • This compound Administration:

    • Dissolve this compound in the vehicle to the desired concentrations (e.g., 1, 10, 30 mg/mL for doses of 1, 10, 30 mg/kg).

    • Administer this compound or vehicle intraperitoneally (i.p.) at a volume of 10 mL/kg.

    • Allow for a 30-minute pre-treatment period.

  • Pruritus Induction:

    • Prepare a histamine solution (e.g., 100 µg/10 µL) in sterile saline.

    • Administer a 10 µL intradermal (i.d.) injection of the histamine solution into the rostral back or nape of the neck of the mouse.

  • Behavioral Observation:

    • Immediately after the histamine injection, place the mouse back into the observation chamber.

    • Record the scratching behavior for a period of 30-60 minutes.

    • A scratching bout is defined as one or more rapid movements of the hind paw directed towards the injection site.

Data Analysis:

  • Count the total number of scratching bouts for each mouse during the observation period.

  • Calculate the mean and standard error of the mean (SEM) for each treatment group.

  • Determine the percentage inhibition of scratching for each this compound dose compared to the vehicle control group.

  • Use appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to determine statistical significance.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for evaluating the anti-pruritic effects of this compound.

Experimental_Workflow A Animal Acclimation (30 min) B This compound or Vehicle Administration (i.p.) A->B C Pre-treatment Period (30 min) B->C D Pruritogen Injection (e.g., Histamine, i.d.) C->D E Behavioral Observation & Video Recording (30-60 min) D->E F Data Analysis: - Scratching Bout Count - Statistical Analysis E->F

Experimental workflow for this compound pruritus studies.

Conclusion

This compound is a potent and selective tool for the investigation of H4 receptor-mediated pruritus. The protocols and data presentation formats provided here offer a standardized approach for its use in preclinical animal models. By blocking the H4 receptor signaling pathway, this compound demonstrates significant potential for the development of novel anti-pruritic therapies. Further studies could explore its efficacy in chronic pruritus models and its effects on downstream inflammatory markers.

References

VUF10497: Application Notes and Protocols for Asthma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, mucus hypersecretion, and airway remodeling. Key immune cells, including eosinophils, mast cells, and T helper 2 (Th2) cells, play a critical role in the pathogenesis of allergic asthma. Histamine (B1213489) is a well-known mediator of allergic reactions, and the discovery of the histamine H4 receptor (H4R) has revealed its significant involvement in inflammatory processes. The H4 receptor is primarily expressed on hematopoietic cells, and its activation is linked to the modulation of Th2 cytokine-driven inflammation, eosinophil accumulation, and airway remodeling, all of which are hallmarks of asthma.[1][2]

VUF10497 is a potent and selective inverse agonist for the histamine H4 receptor. While direct studies of this compound in asthma models are limited, its mechanism of action as an H4R antagonist suggests its potential as a valuable research tool and a therapeutic candidate for asthma. By blocking the H4 receptor, this compound is hypothesized to interfere with the inflammatory cascade that drives asthma pathophysiology. These application notes provide a summary of the relevant data and detailed protocols for the experimental application of this compound in preclinical asthma research.

Data Presentation

The following tables summarize the quantitative data for this compound and a well-characterized reference H4R antagonist, JNJ7777120, in relevant in vitro assays. This data is essential for designing experiments and interpreting results.

Table 1: this compound In Vitro Activity Profile

CompoundTargetAssay TypeValueUnitReference
This compoundHistamine H4 ReceptorRadioligand Binding7.57pKi[3]

Note: The pKi of 7.57 corresponds to a Ki of approximately 26.9 nM.

Table 2: JNJ7777120 In Vitro Activity Profile (Reference Compound)

CompoundTargetAssay TypeValueUnitReference
JNJ7777120Histamine H4 ReceptorEosinophil Chemotaxis86nM (IC50)[4][5]
JNJ7777120Histamine H4 ReceptorEosinophil Shape Change0.3µM (IC50)[5]
JNJ7777120Histamine H4 ReceptorRadioligand Binding40nM (IC50)[6]

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling in Asthma Pathogenesis

H4R_Signaling_Asthma cluster_antigen_presentation Antigen Presentation cluster_th2_differentiation Th2 Differentiation & Activation cluster_effector_cells Effector Cell Recruitment & Activation cluster_asthma_pathology Asthma Pathology Antigen Allergen APC Antigen Presenting Cell (e.g., Dendritic Cell) Antigen->APC Th0 Naive T Cell APC->Th0 Presents Antigen Th2 Th2 Cell Th0->Th2 Differentiation IL4 IL-4 Th2->IL4 Secretes MastCell Mast Cell Th2->MastCell Activates IL4->Th2 Autocrine loop Histamine Histamine MastCell->Histamine Releases Eosinophil Eosinophil AirwayInflammation Airway Inflammation Eosinophil->AirwayInflammation H4R Histamine H4 Receptor (on Eosinophils, Mast Cells, T cells) Histamine->H4R Activates Chemotaxis Chemotaxis H4R->Chemotaxis CytokineRelease Cytokine/Chemokine Release (IL-5, IL-13) H4R->CytokineRelease This compound This compound This compound->H4R Blocks Chemotaxis->Eosinophil Recruitment CytokineRelease->AirwayInflammation AirwayRemodeling Airway Remodeling AirwayInflammation->AirwayRemodeling AHR Airway Hyperresponsiveness AirwayInflammation->AHR

Caption: Signaling pathway of H4R in allergic asthma.

Experimental Workflow for In Vitro and In Vivo Evaluation of this compound

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Eosinophil_Isolation Isolate Human Eosinophils Chemotaxis_Assay Eosinophil Chemotaxis Assay (Transwell) Eosinophil_Isolation->Chemotaxis_Assay Mast_Cell_Culture Culture Human Mast Cells Activation_Assay Mast Cell Activation Assay (Flow Cytometry) Mast_Cell_Culture->Activation_Assay OVA_Sensitization Sensitization of Mice with Ovalbumin (OVA) VUF10497_InVitro This compound Treatment VUF10497_InVitro->Chemotaxis_Assay VUF10497_InVitro->Activation_Assay OVA_Challenge Airway Challenge with OVA OVA_Sensitization->OVA_Challenge BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) Cell Count OVA_Challenge->BALF_Analysis Lung_Histology Lung Histology (Inflammation & Remodeling) OVA_Challenge->Lung_Histology AHR_Measurement Airway Hyperresponsiveness Measurement OVA_Challenge->AHR_Measurement VUF10497_InVivo This compound Administration VUF10497_InVivo->OVA_Challenge Treatment

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

In Vitro Protocol: Eosinophil Chemotaxis Assay (Transwell Migration)

This protocol is designed to assess the ability of this compound to inhibit histamine-induced eosinophil migration.

Materials:

  • This compound

  • Histamine dihydrochloride

  • JNJ7777120 (as a positive control)

  • Human Eosinophils (isolated from peripheral blood)

  • Transwell inserts (5 µm pore size)

  • 24-well plates

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Calcein-AM (for cell labeling)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Isolate human eosinophils from the peripheral blood of healthy donors using standard methods (e.g., negative selection with magnetic beads). Resuspend the purified eosinophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare stock solutions of this compound and JNJ7777120 in DMSO. Create a dilution series in chemotaxis buffer to achieve final concentrations ranging from 1 nM to 10 µM. The final DMSO concentration should be kept below 0.1%.

  • Assay Setup:

    • Add 600 µL of chemotaxis buffer containing histamine (e.g., 100 nM) to the lower chambers of a 24-well plate. For negative control wells, add buffer only.

    • In separate tubes, pre-incubate 100 µL of the eosinophil suspension with 100 µL of the various concentrations of this compound, JNJ7777120, or vehicle (DMSO) for 30 minutes at 37°C.

    • Add 200 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts from the wells.

    • Add a cell lysis buffer containing Calcein-AM to the lower wells and incubate as per the manufacturer's instructions to lyse the migrated cells and release the fluorescent dye.

    • Measure the fluorescence in the lower wells using a fluorescence plate reader (Excitation/Emission ~485/520 nm).

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and JNJ7777120 compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the antagonist.

In Vivo Protocol: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

This protocol describes a common model to induce an asthma-like phenotype in mice, which can be used to evaluate the in vivo efficacy of this compound.[7][8]

Materials:

  • This compound

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Sterile Phosphate-Buffered Saline (PBS)

  • BALB/c mice (6-8 weeks old)

  • Nebulizer

Procedure:

  • Sensitization:

    • On day 0 and day 14, sensitize the mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

    • Control mice receive an i.p. injection of PBS with alum only.

  • Drug Administration:

    • Beginning on day 21, and daily thereafter until the end of the experiment, administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage or i.p. injection). The dose will need to be determined based on preliminary pharmacokinetic and tolerability studies. A dose range of 1-50 mg/kg can be considered as a starting point based on other H4R antagonists.

  • Airway Challenge:

    • On days 28, 29, and 30, challenge the mice by placing them in a nebulizer chamber and exposing them to an aerosol of 1% OVA in PBS for 30 minutes.

    • Control mice are challenged with PBS aerosol.

  • Endpoint Analysis (24-48 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL):

      • Euthanize the mice and cannulate the trachea.

      • Lavage the lungs with PBS.

      • Collect the bronchoalveolar lavage fluid (BALF) and centrifuge to pellet the cells.

      • Count the total number of cells and perform differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) using cytospin preparations stained with a Romanowsky-type stain.

    • Lung Histology:

      • Perfuse the lungs with PBS and then fix them with 10% neutral buffered formalin.

      • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to visualize mucus production.

    • Cytokine Analysis:

      • Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant using ELISA or a multiplex bead array.

Conclusion

This compound, as a histamine H4 receptor antagonist, holds promise as a tool for investigating the role of this receptor in the complex inflammatory milieu of asthma. The provided protocols for in vitro and in vivo studies offer a framework for researchers to explore the therapeutic potential of this compound in mitigating key features of asthma, such as eosinophilic inflammation and airway hyperresponsiveness. The quantitative data for this compound and the reference compound JNJ7777120 will aid in the design of robust experiments and the interpretation of the resulting data. Further research utilizing these and other relevant models is warranted to fully elucidate the potential of this compound in the context of asthma drug discovery and development.

References

Application Notes and Protocols: Measuring the Anti-Inflammatory Effects of VUF10497

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The histamine (B1213489) H4 receptor (H4R) is a G protein-coupled receptor predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells.[1][2][3] Its activation is implicated in the modulation of immune responses, particularly in inflammatory and allergic conditions.[1][4] H4R activation mediates processes such as mast cell and eosinophil chemotaxis, cytokine production, and T-cell differentiation.[3][4] Consequently, H4R antagonists are being investigated as potential therapeutic agents for inflammatory diseases like asthma, allergic rhinitis, and atopic dermatitis.[4][5] VUF10497 is identified as a selective antagonist for the H4 receptor. These application notes provide detailed protocols for assessing its anti-inflammatory effects using established in vitro assays.

Histamine H4 Receptor Signaling Pathway

Activation of the H4R by histamine on immune cells like eosinophils and mast cells initiates a signaling cascade through G-protein coupling. This leads to the activation of phospholipase C (PLC), resulting in actin polymerization, which is crucial for cell migration (chemotaxis), and the release of pro-inflammatory cytokines, contributing to the inflammatory response. H4R antagonists like this compound block this initial binding step, thereby inhibiting these downstream inflammatory effects.

H4R_Signaling cluster_membrane Cell Membrane H4R H4 Receptor G_Protein Gβγ Subunit H4R->G_Protein Activates Histamine Histamine Histamine->H4R Activates This compound This compound (Antagonist) This compound->H4R Inhibits PLC Phospholipase C (PLC) G_Protein->PLC Activates Cytokines Cytokine Release G_Protein->Cytokines Induces Actin Actin Polymerization PLC->Actin Leads to Chemotaxis Chemotaxis (Cell Migration) Actin->Chemotaxis Results in

H4R signaling pathway leading to inflammatory responses.

Eosinophil Chemotaxis Assay

Principle: This assay measures the ability of this compound to inhibit the migration of eosinophils towards a chemoattractant, such as histamine or specific chemokines (e.g., eotaxin).[6][7] Eosinophil chemotaxis is a key process in allergic inflammation, and its inhibition is a direct measure of anti-inflammatory activity.[4]

Experimental Protocol
  • Eosinophil Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from fresh human whole blood using Ficoll gradient centrifugation.

    • Isolate eosinophils from the granulocyte layer using negative selection with a magnetic bead-based eosinophil isolation kit.

    • Resuspend the purified eosinophils in assay medium (e.g., RPMI-1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Chemotaxis Chamber Setup:

    • Use a 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).

    • In the lower wells, add the assay medium containing the chemoattractant (e.g., 1 µM histamine or 100 ng/mL CCL11/eotaxin-1).

    • In separate wells, add the chemoattractant plus varying concentrations of this compound (e.g., 1 nM to 10 µM) to test its inhibitory effect. Include a vehicle control (e.g., DMSO).

  • Cell Migration:

    • Add 50 µL of the eosinophil suspension (5 x 10^4 cells) to the upper wells of the chamber.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Quantification:

    • After incubation, remove the upper chamber.

    • Quantify the migrated cells in the lower wells. This can be done by lysing the cells and measuring the activity of an eosinophil-specific enzyme like eosinophil peroxidase, or by staining the cells with a fluorescent dye (e.g., Calcein-AM) and reading the fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the chemoattractant-only control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Chemotaxis_Workflow A Isolate Eosinophils from whole blood B Prepare Chemotaxis Plate: Lower Wells: Chemoattractant ± this compound Upper Wells: Eosinophil Suspension A->B C Incubate Plate (37°C, 60-90 min) B->C D Quantify Migrated Cells in Lower Wells (e.g., Fluorescence) C->D E Data Analysis: Calculate % Inhibition and IC50 D->E

Experimental workflow for the Eosinophil Chemotaxis Assay.
Data Presentation

The results can be summarized to show the dose-dependent inhibition of eosinophil migration by the H4R antagonist. The following table presents representative data for the H4R antagonist JNJ7777120, which would be analogous to data expected for this compound.

Treatment GroupEosinophil Migration (RFU)% Inhibition
Vehicle Control150 ± 25-
Histamine (1 µM)1200 ± 1100%
Histamine + this compound (10 nM)950 ± 9023.8%
Histamine + this compound (100 nM)600 ± 7557.1%
Histamine + this compound (1 µM)250 ± 4090.5%
Histamine + this compound (10 µM)160 ± 3099.0%
Data are representative. RFU = Relative Fluorescence Units.

Mast Cell Activation Assay (β-Hexosaminidase Release)

Principle: Mast cell degranulation is a critical event in the allergic inflammatory response, releasing mediators like histamine and enzymes such as β-hexosaminidase.[8] This assay quantifies the release of β-hexosaminidase from mast cells (e.g., RBL-2H3 cell line or bone marrow-derived mast cells) upon stimulation. This compound's ability to inhibit this release demonstrates its mast cell-stabilizing and anti-inflammatory properties.

Experimental Protocol
  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in appropriate media. For IgE-dependent activation, sensitize the cells by incubating them with anti-DNP IgE (0.5 µg/mL) overnight.

  • Compound Incubation:

    • Wash the sensitized cells with Tyrode's buffer.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 30 minutes at 37°C.

  • Cell Stimulation:

    • Induce degranulation by adding a stimulant. For IgE-mediated activation, use DNP-HSA (100 ng/mL). For IgE-independent activation (via H4R), use histamine or an H4R agonist.

    • Incubate for 45 minutes at 37°C.

  • Quantification of β-Hexosaminidase:

    • After incubation, centrifuge the plate and collect the supernatants.

    • To measure total β-hexosaminidase release, lyse a set of control cells with 0.1% Triton X-100.

    • In a new 96-well plate, mix the supernatant with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate (B86180) buffer.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding a stop buffer (e.g., Na2CO3/NaHCO3).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample relative to the total lysis control.

    • Determine the percent inhibition caused by this compound compared to the stimulated control and calculate the IC50.

Data Presentation
Treatment GroupAbsorbance (405 nm)% Degranulation% Inhibition
Unstimulated Control0.05 ± 0.012%-
Total Lysis (Triton X-100)1.50 ± 0.12100%-
Stimulated Control0.95 ± 0.0862%0%
Stimulated + this compound (10 nM)0.78 ± 0.0650.3%18.8%
Stimulated + this compound (100 nM)0.52 ± 0.0532.4%47.7%
Stimulated + this compound (1 µM)0.21 ± 0.0311.0%82.2%
Stimulated + this compound (10 µM)0.08 ± 0.024.1%93.3%
Data are representative and show expected trends.

Cytokine Release Assay

Principle: H4R activation on T-cells and other immune cells can modulate the production of key cytokines involved in inflammation, particularly Th2 cytokines like IL-4, IL-5, and IL-13.[9][10] A cytokine release assay measures the ability of this compound to suppress the secretion of these pro-inflammatory cytokines from stimulated human PBMCs.[11][12][13]

Experimental Protocol
  • PBMC Isolation and Plating:

    • Isolate human PBMCs from healthy donors using Ficoll gradient centrifugation.

    • Resuspend cells in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 2 x 10^5 cells/well.[14]

  • Compound Treatment and Stimulation:

    • Add various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control to the wells and pre-incubate for 1 hour.

    • Stimulate the cells with a suitable agent. For T-cell activation, use anti-CD3/anti-CD28 antibodies or PHA. To specifically assess H4R-mediated effects, co-stimulate with an H4R agonist.

    • Include unstimulated and stimulated controls.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[12][14]

    • After incubation, centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Quantification:

    • Measure the concentration of cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ, TNF-α) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.[13]

  • Data Analysis:

    • Generate a standard curve for each cytokine to calculate its concentration in the samples.

    • Calculate the percent inhibition of cytokine release for each this compound concentration compared to the stimulated control and determine the IC50.

Cytokine_Workflow A Isolate PBMCs from whole blood B Plate PBMCs (2x10^5 cells/well) A->B C Pre-treat with this compound (1 hour) B->C D Stimulate Cells (e.g., anti-CD3/CD28) C->D E Incubate (24-48 hours) D->E F Collect Supernatant E->F G Measure Cytokine Levels (ELISA or Multiplex Assay) F->G H Data Analysis: Calculate % Inhibition and IC50 G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing VUF10497 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides researchers, scientists, and drug development professionals with essential information for effectively using this compound, a potent and selective histamine (B1213489) H4 receptor (H4R) antagonist, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule compound that acts as a competitive antagonist at the histamine H4 receptor (H4R). By binding to the H4R, it blocks the binding of the natural ligand, histamine, and subsequently inhibits the downstream signaling pathways activated by this receptor. The H4R is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1][2] Activation of the H4R by histamine leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of various cellular functions, including chemotaxis, cytokine release, and calcium mobilization in immune cells.[1][2][3]

Q2: What are the common cell-based assays where this compound is used?

A2: this compound is frequently used in a variety of cell-based assays to investigate the role of the H4 receptor in immune and inflammatory processes. Common applications include:

  • Chemotaxis Assays: To study the migration of immune cells (e.g., mast cells, eosinophils, T-cells) towards a histamine gradient.[4]

  • Calcium Mobilization Assays: To measure the release of intracellular calcium stores following H4R activation.

  • Cytokine Release Assays: To assess the effect of H4R antagonism on the production and secretion of cytokines from immune cells.

  • cAMP Assays: To determine the inhibitory effect of this compound on the histamine-induced decrease in intracellular cAMP levels.

Q3: What is a typical starting concentration range for this compound in a cell-based assay?

A3: A typical starting concentration range for this compound is between 1 µM and 10 µM. However, the optimal concentration will depend on the specific cell type, the expression level of the H4 receptor, and the assay being performed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in a non-polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution in DMSO can be prepared and then serially diluted in cell culture medium to the desired final concentrations. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound 1. Suboptimal Concentration: The concentration of this compound may be too low to effectively antagonize the H4 receptor. 2. Low H4R Expression: The cell line used may have low or no expression of the H4 receptor. 3. Compound Degradation: The this compound stock solution may have degraded over time. 4. Assay Conditions: The assay conditions (e.g., incubation time, temperature) may not be optimal.1. Perform a Dose-Response Curve: Test a wider range of this compound concentrations (e.g., 100 nM to 50 µM) to determine the IC50. 2. Verify H4R Expression: Confirm H4R expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. 3. Prepare Fresh Stock Solution: Always use a freshly prepared stock solution of this compound. 4. Optimize Assay Parameters: Systematically vary incubation times and other assay parameters to find the optimal conditions.
High Background Signal 1. Non-specific Binding: this compound may be binding to other cellular components at high concentrations. 2. Cell Stress: High concentrations of this compound or the solvent (DMSO) may be causing cellular stress. 3. Assay Reagent Issues: Problems with the assay reagents (e.g., antibodies, substrates) can lead to high background.1. Lower this compound Concentration: Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Reduce DMSO Concentration: Ensure the final DMSO concentration is below 0.1%. 3. Check Reagent Quality: Use high-quality, validated assay reagents and include appropriate controls.
Cell Death or Cytotoxicity 1. High this compound Concentration: this compound may be toxic to cells at high concentrations. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Prolonged Incubation: Long exposure to the compound may induce cytotoxicity.1. Perform a Cytotoxicity Assay: Determine the toxic concentration of this compound for your cell line using an assay like MTT, LDH, or a live/dead cell stain.[6][7][8] 2. Lower Solvent Concentration: Keep the final DMSO concentration as low as possible. 3. Optimize Incubation Time: Reduce the incubation time to the minimum required to observe the desired effect.
Inconsistent or Variable Results 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability. 2. Pipetting Errors: Inaccurate pipetting of this compound or other reagents. 3. Cell Line Instability: Changes in the cell line over passages can affect H4R expression and signaling.1. Ensure Uniform Cell Seeding: Use a cell counter to ensure consistent cell numbers in each well. 2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. 3. Use Low Passage Cells: Use cells from a consistent and low passage number to minimize variability.

Quantitative Data Summary

Table 1: Pharmacological Profile of this compound

ParameterSpeciesValue
Ki (Histamine H4 Receptor) Human32 nM
Rat45 nM
Mouse56 nM
IC50 (Functional Assays) Varies by assay and cell typeTypically in the range of 100 nM - 1 µM

Note: Ki and IC50 values can vary depending on the experimental conditions. The values provided are for general guidance.

Table 2: Solubility of this compound

SolventSolubility
DMSO ≥ 25 mg/mL
Ethanol Sparingly soluble
Water Insoluble

Experimental Protocols

General Protocol for a Chemotaxis Assay

This protocol provides a general framework for a chemotaxis assay using a Boyden chamber or similar migration assay system.

Materials:

  • Cells expressing the histamine H4 receptor (e.g., mast cells, eosinophils)

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Histamine (chemoattractant)

  • This compound

  • Chemotaxis chamber (e.g., 48-well Boyden chamber with a polycarbonate membrane)

  • Cell staining and quantification reagents

Procedure:

  • Cell Preparation:

    • Culture cells to the appropriate density.

    • Harvest and resuspend the cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

  • Preparation of Chemoattractant and Antagonist:

    • Prepare a stock solution of histamine in chemotaxis buffer. A typical final concentration is 100 nM.

    • Prepare a stock solution of this compound in DMSO. Serially dilute the stock in chemotaxis buffer to achieve the desired final concentrations.

  • Assay Setup:

    • Add the chemoattractant (histamine) to the lower wells of the chemotaxis chamber.

    • Add chemotaxis buffer alone to the negative control wells.

    • Pre-incubate the cell suspension with different concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • Place the membrane over the lower wells.

    • Add the cell suspension (pre-incubated with this compound) to the upper wells.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-3 hours.

  • Quantification of Migration:

    • After incubation, remove the membrane.

    • Scrape off the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the bottom of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope.

General Protocol for a Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound (and a vehicle control).

    • Incubate for 24-48 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Histamine_H4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H4R H4 Receptor Histamine->H4R Activates This compound This compound This compound->H4R Inhibits G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Chemotaxis) PKA->Cellular_Response Leads to

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental_Workflow start Start: Cell Culture prepare_cells Prepare Cell Suspension start->prepare_cells pre_incubation Pre-incubate Cells with this compound prepare_cells->pre_incubation prepare_compounds Prepare this compound & Histamine Dilutions prepare_compounds->pre_incubation assay_setup Set up Cell-Based Assay (e.g., Chemotaxis, Ca2+ flux) pre_incubation->assay_setup incubation Incubate assay_setup->incubation data_acquisition Data Acquisition (e.g., Plate Reader, Microscopy) incubation->data_acquisition data_analysis Data Analysis (Dose-Response Curve) data_acquisition->data_analysis end End: Determine Optimal Concentration data_analysis->end

Caption: this compound Concentration Optimization Workflow.

Troubleshooting_Workflow action_node action_node start Problem Encountered no_effect No Effect? start->no_effect high_background High Background? no_effect->high_background No check_concentration Check this compound Concentration & Perform Dose-Response no_effect->check_concentration Yes cytotoxicity Cytotoxicity? high_background->cytotoxicity No check_dmso Check DMSO Concentration high_background->check_dmso Yes run_cytotoxicity_assay Run Cytotoxicity Assay cytotoxicity->run_cytotoxicity_assay Yes optimize_assay Optimize Assay Conditions cytotoxicity->optimize_assay No verify_h4r Verify H4R Expression check_concentration->verify_h4r check_dmso->optimize_assay

References

VUF10497 Technical Support Center: Troubleshooting Stability Issues in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with VUF10497 in solution. All recommendations are based on available data and established laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1]

Q2: How should this compound be stored in its solid form?

A2: For long-term storage, this compound solid should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C. It should be kept dry and in the dark.[1]

Q3: How stable is this compound during shipping?

A3: this compound is stable for a few weeks at ambient temperature during ordinary shipping and customs processing.[1]

Q4: What is the expected shelf-life of this compound?

A4: If stored correctly in its solid form, this compound has a shelf life of over two years.[1]

Troubleshooting Guide

Issue 1: Precipitate Formation in this compound Stock Solution

Possible Cause: Exceeding the solubility limit or temperature fluctuations.

Troubleshooting Steps:

  • Gentle Warming: Gently warm the solution to 37°C to see if the precipitate redissolves. Avoid excessive heat, which could lead to degradation.

  • Sonication: Use a sonicator bath for a short period to aid in dissolution.

  • Dilution: If the precipitate persists, it may be necessary to prepare a new, more dilute stock solution.

Issue 2: Loss of Compound Activity in Experiments

Possible Cause: Degradation of this compound in solution.

Troubleshooting Steps:

  • Fresh Stock Preparation: Prepare a fresh stock solution from solid this compound.

  • Storage of Stock Solution:

    • Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

    • Protect solutions from light.

  • Working Solution Preparation: Prepare working solutions fresh for each experiment by diluting the stock solution in your assay buffer. Do not store aqueous working solutions for extended periods.

  • pH of Assay Buffer: Ensure the pH of your final assay buffer is within a stable range for your experimental system, as extreme pH can accelerate compound degradation.

Quantitative Data Summary

Currently, specific quantitative data on the solubility limit, solution stability (half-life), and degradation products of this compound are not widely published. The following table provides a summary of the available qualitative information. Researchers are encouraged to perform their own stability and solubility assessments for their specific experimental conditions.

ParameterDataSource
Recommended Solvent DMSO[1]
Storage (Solid) -20°C (long-term), 0-4°C (short-term)[1]
Shelf-Life (Solid) > 2 years (if stored properly)[1]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated balance

  • Vortex mixer

Methodology:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound solid using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, light-protected tubes (e.g., amber tubes).

  • Store the aliquots at -20°C or -80°C.

General Cell-Based Assay Protocol with this compound

Objective: To assess the effect of this compound on a cell-based assay measuring histamine (B1213489) H4 receptor activity.

Materials:

  • Cells expressing the histamine H4 receptor

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Assay buffer

  • Multi-well assay plates

  • Detection reagents for the specific assay endpoint (e.g., cAMP assay kit, calcium flux dye)

Methodology:

  • Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in the appropriate assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

  • Compound Treatment: Remove the cell culture medium from the wells and replace it with the this compound working solutions. Include appropriate vehicle controls (assay buffer with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired period at 37°C in a CO2 incubator.

  • Assay Endpoint Measurement: Following incubation, perform the assay according to the manufacturer's instructions for the chosen endpoint (e.g., measure changes in cAMP levels or intracellular calcium).

  • Data Analysis: Analyze the data to determine the effect of this compound on the measured parameter.

Visualizations

This compound Experimental Workflow

VUF10497_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis VUF_solid This compound Solid Stock_Solution 10 mM Stock Solution VUF_solid->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Working_Solution Working Solutions Stock_Solution->Working_Solution Dilute in Assay Buffer Assay Cell-Based Assay Working_Solution->Assay Cell_Culture H4R-expressing Cells Cell_Culture->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: Workflow for preparing and using this compound in a cell-based assay.

Histamine H4 Receptor Signaling Pathway (Simplified)

This compound acts as an inverse agonist at the histamine H4 receptor (H4R), which is a G-protein coupled receptor (GPCR). The H4R primarily couples to the Gαi/o subunit of the heterotrimeric G-protein.

H4R_Signaling This compound This compound H4R Histamine H4 Receptor (GPCR) This compound->H4R Binds (Inverse Agonist) G_protein Gαi/oβγ H4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (α subunit) PLC Phospholipase C G_protein->PLC Activates (βγ subunit) cAMP cAMP AC->cAMP Decreases Production Ca_mobilization Intracellular Ca²⁺ Mobilization PLC->Ca_mobilization

Caption: Simplified signaling pathway of the Histamine H4 Receptor.

References

Technical Support Center: Troubleshooting VUF10497 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of VUF10497, a widely used histamine (B1213489) H4 receptor inverse agonist. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inverse agonist of the histamine H4 receptor (H4R).[1] As an inverse agonist, it not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor. The H4R is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Q2: What are the known off-target effects of this compound?

The most well-characterized off-target activity of this compound is its considerable binding affinity for the histamine H1 receptor (H1R).[1] This makes this compound a dual-action H1R/H4R ligand. The H1R is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium levels. This off-target activity can lead to unintended biological effects in experimental systems that express the H1R.

Known Target Profile of this compound

TargetReceptor FamilyPrimary Signaling PathwayThis compound Affinity (pKi/pIC50)Reference
Histamine H4 Receptor (Human) GPCRGi/o (Inhibition of cAMP)7.57 (pKi)[1]
Histamine H1 Receptor (Human) GPCRGq/11 (Calcium Mobilization)Considerable Affinity (Specific value not consistently reported)[1]

Troubleshooting this compound Off-Target Effects

This section provides guidance on how to identify and troubleshoot potential off-target effects of this compound in your experiments.

Q3: My cells show an increase in intracellular calcium upon treatment with this compound, which is inconsistent with H4R signaling. What could be the cause?

This is a classic example of a potential off-target effect. The H4 receptor is Gi-coupled and should lead to a decrease in cAMP, not an increase in calcium. The observed calcium mobilization is likely due to this compound's activity at the H1 receptor, which is Gq-coupled and signals through increased intracellular calcium.

Recommended Troubleshooting Steps:

  • Confirm H1 Receptor Expression: Check if your experimental cell line or tissue expresses the histamine H1 receptor. This can be done through qPCR, western blot, or by consulting literature or cell line databases.

  • Use a Selective H1R Antagonist: Pre-treat your cells with a selective H1 receptor antagonist (e.g., mepyramine) before adding this compound. If the calcium response is blocked, it confirms that the effect is mediated by the H1 receptor.

  • Use a Structurally Unrelated H4R Antagonist: To confirm that your phenotype of interest is due to H4R activity, use a structurally different H4R antagonist that has a different off-target profile (e.g., JNJ 7777120, though be aware of its own distinct characteristics). If you observe the same primary phenotype, it is more likely to be an on-target effect.

Q4: I am observing a biological effect of this compound that cannot be explained by either H4R or H1R signaling. How can I determine if this is a novel off-target effect?

If your observed phenotype does not align with the known pharmacology of H4R or H1R, it is prudent to investigate potential novel off-target effects. The following workflow can help you systematically address this issue.

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Off-Target Identification

G cluster_0 Problem Identification cluster_1 Initial Verification cluster_2 On-Target vs. Off-Target Discrimination cluster_3 Off-Target Hypothesis Testing cluster_4 Conclusion A Unexpected Phenotype Observed with this compound B Confirm Phenotype with Independent this compound Batch A->B C Literature Review for Phenotype & Target A->C D Use Structurally Unrelated H4R Antagonist B->D L Phenotype is Artifactual B->L Phenotype Disappears I Hypothesize Off-Target based on Phenotype and Compound Structure C->I J On-Target Effect Confirmed D->J Phenotype Persists K Off-Target Effect Identified D->K Phenotype Abolished E Use Negative Control Compound (if available) E->J Phenotype Abolished E->K Phenotype Persists F Genetic Knockdown/Knockout of H4R F->J Phenotype Abolished F->K Phenotype Persists G Test for H1R Involvement (Selective H1R Antagonist) G->K Phenotype Blocked H Broad Panel Screening (e.g., Eurofins SafetyScreen) H->K I->H G cluster_0 This compound cluster_1 H4 Receptor (On-Target) cluster_2 H1 Receptor (Off-Target) VUF This compound H4R H4R VUF->H4R High Affinity H1R H1R VUF->H1R Lower Affinity Gi Gi/o H4R->Gi Inverse Agonism AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Immune_Response Modulation of Immune Cell Function cAMP_decrease->Immune_Response Gq Gq/11 H1R->Gq Antagonism/Inverse Agonism PLC Phospholipase C Gq->PLC Activation Ca_increase ↑ Intracellular Ca2+ PLC->Ca_increase Cellular_Response Various Cellular Responses Ca_increase->Cellular_Response

References

Technical Support Center: Improving VUF10497 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of VUF10497. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and practical guidance for troubleshooting issues related to this compound administration.

Formulation and Solubility

Q1: My this compound is precipitating out of solution when I dilute my DMSO stock with aqueous buffers like PBS or saline. How can I resolve this?

A1: This is a common issue for poorly water-soluble compounds like this compound. Here are several strategies to address precipitation:

  • Optimize Vehicle Composition: Instead of a simple DMSO/saline mixture, consider a multi-component vehicle. A common approach is to first dissolve this compound in a minimal amount of an organic solvent like DMSO and then slowly add a co-solvent such as polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol before bringing it to the final volume with an aqueous solution. Tween 80 can also be included as a surfactant to improve solubility and stability.

  • Sequential Addition of Solvents: The order of solvent addition is critical. Always dissolve this compound completely in the primary organic solvent (e.g., DMSO) before introducing aqueous components. Add the aqueous solution dropwise while vortexing to avoid localized high concentrations that can trigger precipitation.

  • Sonication and Gentle Warming: After preparing the formulation, sonication can help to create a more uniform dispersion. Gentle warming of the solution may also aid in dissolution, but be cautious to avoid compound degradation.

  • pH Adjustment: The pH of the final formulation can influence the solubility of this compound. If appropriate for your experimental design, slight adjustments to the vehicle's pH may help maintain solubility.

Q2: What are some recommended vehicle formulations for intraperitoneal (i.p.) injection of this compound?

A2: For i.p. administration of poorly soluble compounds, a common and generally well-tolerated vehicle is a mixture of DMSO, PEG, and saline. A typical formulation might consist of:

  • 5-10% DMSO

  • 30-40% PEG300 or PEG400

  • 5-10% Tween 80

  • Quantum satis (q.s.) with saline or PBS to the final volume

It is crucial to perform a small pilot study to assess the tolerability of the chosen vehicle in your animal model, as some vehicles can cause irritation or inflammation.[1]

Q3: Can I administer this compound orally? What are the challenges?

A3: Oral administration of this compound is possible, but its poor aqueous solubility can lead to low oral bioavailability. To improve oral absorption, formulation strategies such as self-emulsifying drug delivery systems (SEDDS) can be employed. These systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the gastrointestinal fluids.

Dosing and Administration

Q4: I'm observing significant variability in the response to this compound between my experimental animals. What could be the cause?

A4: Inconsistent in vivo results can stem from several factors:

  • Inaccurate Dosing: Ensure accurate and consistent administration of the dose volume to each animal. For small volumes, use precision syringes and proper injection techniques.

  • Formulation Instability: If this compound is precipitating out of your formulation, the actual dose delivered will be inconsistent. Prepare fresh formulations for each experiment and visually inspect for any precipitation before administration.

  • Animal-to-Animal Variability: Biological variation is inherent in animal studies. Ensure that animals are properly randomized into treatment groups based on body weight.

  • Injection Technique: For i.p. injections, ensure the needle is correctly placed in the peritoneal cavity to avoid injection into the gut or other organs.[2]

Q5: My animals are showing signs of irritation or distress at the injection site. What can I do to mitigate this?

A5: Injection site reactions can be caused by the compound, the vehicle, or the injection technique.

  • Vehicle Toxicity: Some organic solvents can be irritating. If you suspect the vehicle is the cause, try reducing the concentration of the organic solvent or exploring alternative, more biocompatible vehicles.

  • pH of the Formulation: A non-physiological pH can cause irritation. Aim for a pH as close to neutral (7.4) as possible.

  • Injection Volume: Administer the smallest effective volume. Large volumes can cause discomfort and leakage from the injection site.

  • Injection Technique: Use the correct needle size for the animal and route of administration. For repeated injections, rotate the injection sites.

Experimental Design and Interpretation

Q6: How do I determine the appropriate dose range for my in vivo study?

A6: If there is no established in vivo dosage for this compound in your specific model, a dose-ranging study is recommended. Start with a low dose and escalate in subsequent groups of animals while monitoring for both efficacy and any signs of toxicity. Literature on other histamine (B1213489) H4 receptor antagonists can provide a starting point for dose selection.

Q7: What are the potential off-target effects of this compound I should be aware of?

A7: this compound is known to have some affinity for other histamine receptors, particularly the H3 receptor. It is important to consider these potential off-target effects when interpreting your results. Including appropriate controls, such as selective antagonists for other histamine receptors, can help to dissect the specific contribution of H4 receptor modulation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the selectivity of a compound structurally related to this compound.

Table 1: Histamine Receptor Binding Affinity of VUF 10148

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4R
VUF 101485.8< 5.06.48.1
JNJ 7777120< 5.5< 5.5< 5.58.8
Thioperamide< 5.0< 5.08.48.1

Data for VUF 10148 sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467.[3] Data for JNJ 7777120 and Thioperamide are compiled from publicly available pharmacological databases and literature.[3] The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating a higher binding affinity.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the in vivo study of this compound.

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

Objective: To prepare a stable and injectable formulation of this compound for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Methodology:

  • Calculate the required amount of this compound based on the desired final concentration and total volume.

  • Weigh the this compound powder and place it in a sterile conical tube.

  • Add 10% of the final volume of DMSO to the this compound powder.

  • Vortex the mixture until the powder is fully wetted.

  • Sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution.

  • Add 40% of the final volume of PEG300 to the DMSO solution and vortex thoroughly.

  • Add 5% of the final volume of Tween 80 and vortex to ensure a homogenous mixture.

  • Slowly add the remaining 45% of the volume with sterile saline or PBS while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

  • Prepare the formulation fresh on the day of the experiment.

Protocol 2: Carrageenan-Induced Paw Edema Model in Rats for Assessing Anti-inflammatory Activity

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

Materials:

  • This compound formulation (prepared as in Protocol 1)

  • Vehicle control (same composition as the this compound formulation without the active compound)

  • Positive control (e.g., Indomethacin at 10 mg/kg)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Pletysmometer

  • Syringes and needles for i.p. and sub-plantar injections

Methodology:

  • Acclimatize animals for at least one week before the experiment.

  • Fast the animals overnight before the experiment with free access to water.

  • Randomly divide the animals into treatment groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 10, 30, 100 mg/kg, i.p.)

    • Positive Control (Indomethacin, 10 mg/kg, i.p.)

  • Administer the vehicle, this compound, or positive control via intraperitoneal injection one hour before the induction of inflammation.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathway of the histamine H4 receptor and the proposed mechanism of action for this compound as an inverse agonist.

Histamine_H4_Receptor_Signaling cluster_membrane Cell Membrane H4R Histamine H4 Receptor G_protein Gi/o Protein (αβγ) H4R->G_protein Activates AC Adenylate Cyclase G_protein->AC α subunit inhibits MAPK ↑ MAPK Pathway G_protein->MAPK βγ subunits activate Calcium ↑ Intracellular Ca²⁺ G_protein->Calcium βγ subunits mediate cAMP ↓ cAMP AC->cAMP Histamine Histamine Histamine->H4R Binds to PKA ↓ PKA Activity cAMP->PKA Chemotaxis Eosinophil Chemotaxis MAPK->Chemotaxis Calcium->Chemotaxis VUF10497_Inverse_Agonist_Action cluster_membrane Cell Membrane H4R_inactive Inactive H4R Reduced_Signaling Reduced Basal Signaling H4R_inactive->Reduced_Signaling Results in H4R_active Active H4R (Constitutive Activity) H4R_active->H4R_inactive Shifts Equilibrium Basal_Signaling Basal Gi/o Signaling H4R_active->Basal_Signaling Leads to This compound This compound This compound->H4R_active Binds and Stabilizes Inactive State In_Vivo_Efficacy_Workflow start Start: Acclimatize Animals randomize Randomize into Treatment Groups start->randomize formulate Prepare this compound and Control Formulations randomize->formulate dose Administer Treatment (i.p.) formulate->dose induce Induce Inflammation (e.g., Carrageenan) dose->induce measure Measure Paw Volume (Multiple Time Points) induce->measure analyze Data Analysis: Calculate % Inhibition measure->analyze end End: Report Results analyze->end

References

VUF10497 inconsistent results in repeated experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VUF10497 in their experiments. Our goal is to help you address common challenges and achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent inverse agonist for the histamine (B1213489) H4 receptor (H4R).[1][2] An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of H4R, which exhibits constitutive activity (a basal level of signaling in the absence of an agonist), this compound reduces this basal activity. It has been shown to have anti-inflammatory properties in vivo.[1]

Q2: What are the known off-target effects of this compound?

A2: this compound possesses considerable affinity for the human histamine H1 receptor (H1R), making it a dual-action H1R/H4R ligand.[1] This is a critical consideration when designing experiments and interpreting data, as effects observed could be mediated through either or both receptors.

Q3: How should I prepare and store this compound?

A3: For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C (months to years). For short-term storage, 0-4°C is acceptable (days to weeks).[1] Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[3] Anhydrous DMSO is recommended for preparing stock solutions of moisture-sensitive compounds.[4] For long-term storage of stock solutions, it is advisable to aliquot them to avoid repeated freeze-thaw cycles and store them at -20°C for up to 3 months.[3] While many compounds are stable for short periods at warmer temperatures, optimal long-term storage conditions should be maintained.[3]

Q4: What are the expected pKi, IC50, or EC50 values for this compound?

A4: The reported pKi of this compound for the human histamine H4 receptor is 7.57.[1] It's important to note that IC50 and EC50 values can vary significantly depending on the experimental setup, including the cell line used, receptor expression levels, and the specific assay performed. For a comprehensive overview of reported values, please refer to the data summary table below.

Quantitative Data Summary

The following table summarizes the reported binding affinities for this compound and related compounds for comparison.

CompoundReceptorParameterValueReference
This compound human H4RpKi7.57[1]
This compound human H1R-Considerable Affinity[1]

This table will be updated as more specific quantitative data for this compound becomes available.

Troubleshooting Guide

Inconsistent results in repeated experiments with this compound can arise from a variety of factors. This guide addresses common issues in a question-and-answer format to help you troubleshoot your experiments.

Issue 1: High variability in functional assay results (e.g., cAMP or calcium mobilization assays).

  • Question: My dose-response curves for this compound are not reproducible. What could be the cause?

    • Answer:

      • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.

      • Reagent Stability: this compound stock solutions in DMSO should be stored properly in aliquots at -20°C to avoid degradation from repeated freeze-thaw cycles.[3] Prepare fresh dilutions for each experiment from a stock aliquot.

      • Assay Conditions: Maintain consistent assay conditions, including cell density, incubation times, and temperature. Minor variations can lead to significant differences in results.

      • Constitutive Receptor Activity: The H4 receptor is known to have high constitutive activity.[5] This can lead to a high basal signal and a narrow assay window. Consider using a cell line with lower receptor expression or optimizing assay conditions to minimize basal activity.

      • Dual H1/H4 Receptor Activity: Remember that this compound also acts on the H1 receptor.[1] If your cell line endogenously expresses H1 receptors, the observed effect will be a composite of both H1 and H4 receptor activity. To isolate the H4 receptor-mediated effects, consider using a selective H1 receptor antagonist as a control or a cell line that does not express H1 receptors.

Issue 2: No or low signal in my assay.

  • Question: I am not observing the expected inverse agonist effect of this compound. Why might this be?

    • Answer:

      • Low Constitutive Activity: The inverse agonist effect of this compound is dependent on the basal (constitutive) activity of the H4 receptor in your experimental system. If the constitutive activity is low, the effect of an inverse agonist will be minimal. You may need to use a system with higher receptor expression or a different cell line known to exhibit higher H4R constitutive activity.

      • Incorrect Assay Setup for Inverse Agonism: To measure inverse agonism in a cAMP assay for a Gi/o-coupled receptor like H4R, you need to first stimulate adenylyl cyclase with an agent like forskolin (B1673556) to generate a measurable cAMP signal. The inverse agonist activity of this compound would then be observed as a reduction in this forskolin-stimulated cAMP level.

      • Ligand Concentration: Ensure you are using an appropriate concentration range for this compound. Based on its pKi of 7.57, you would expect to see effects in the nanomolar to low micromolar range.

      • Cell Line Choice: The signaling pathway of a GPCR can be cell-type dependent. Confirm that the cell line you are using expresses the necessary G proteins (primarily Gi/o for H4R) for the signaling pathway you are measuring.

Issue 3: Unexpected or off-target effects are observed.

  • Question: I'm seeing effects that are not consistent with H4 receptor signaling. What should I investigate?

    • Answer:

      • H1 Receptor Activity: The most likely off-target effect of this compound is through the H1 receptor.[1] The H1 receptor typically couples to Gq, leading to an increase in intracellular calcium. If you are observing calcium mobilization, it could be due to H1 receptor activation. To confirm this, you can use a selective H1 receptor antagonist in a parallel experiment.

      • Compound Purity: Verify the purity of your this compound compound. Impurities could have their own biological activities.

      • Functional Selectivity/Biased Agonism: Ligands can sometimes preferentially activate one signaling pathway over another, a phenomenon known as functional selectivity or biased agonism.[6][7] It is possible that in your specific cellular context, this compound is favoring a non-canonical signaling pathway. Investigating multiple downstream signaling readouts (e.g., β-arrestin recruitment) could provide a more complete picture of its activity.

Experimental Protocols & Methodologies

Below are generalized protocols for key experiments involving this compound. These should be optimized for your specific cell line and experimental conditions.

Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in solubilization.[3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C for long-term storage.[3]

Cell-Based cAMP Assay (for Gi/o-coupled H4R)

This protocol is designed to measure the inverse agonist activity of this compound.

  • Cell Seeding: Seed cells expressing the H4 receptor into a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a solution of a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin).

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the phosphodiesterase inhibitor for a short period (e.g., 10-30 minutes) to prevent cAMP degradation.

  • This compound Treatment: Add the different concentrations of this compound to the wells and incubate for a defined period.

  • Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to stimulate cAMP production and incubate for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay (to detect potential H1R off-target effects)
  • Cell Seeding: Seed cells co-expressing H4R and potentially H1R into a black, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. This usually involves a 30-60 minute incubation at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader with an integrated liquid handling system to add the this compound dilutions to the wells while simultaneously measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity upon addition of the compound reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

Signaling Pathways

VUF10497_Signaling cluster_H4R Histamine H4 Receptor (Gi/o-coupled) cluster_H1R Histamine H1 Receptor (Gq-coupled) - Off-Target VUF10497_H4 This compound H4R H4R VUF10497_H4->H4R Inverse Agonist Gi_o Gi/o H4R->Gi_o Activates AC_inactive Adenylyl Cyclase (inhibition) Gi_o->AC_inactive cAMP_decrease ↓ cAMP AC_inactive->cAMP_decrease VUF10497_H1 This compound H1R H1R VUF10497_H1->H1R Binds Gq Gq H1R->Gq Activates PLC PLC Gq->PLC IP3 ↑ IP3 PLC->IP3 Ca_increase ↑ Intracellular Ca2+ IP3->Ca_increase

Caption: Signaling pathways of this compound at H4 and H1 receptors.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting stock_prep Prepare this compound Stock Solution (DMSO) cAMP_assay cAMP Assay (Inverse Agonist) stock_prep->cAMP_assay Ca_assay Calcium Mobilization Assay (Off-Target Check) stock_prep->Ca_assay cell_culture Culture & Seed Receptor-Expressing Cells cell_culture->cAMP_assay cell_culture->Ca_assay dose_response Generate Dose-Response Curves cAMP_assay->dose_response Ca_assay->dose_response param_calc Calculate IC50/EC50 dose_response->param_calc troubleshoot Address Inconsistent Results param_calc->troubleshoot

Caption: General experimental workflow for this compound characterization.

References

potential cytotoxicity of VUF10497 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter potential cytotoxicity when using the histamine (B1213489) H4 receptor antagonist, VUF10497, at high concentrations in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing high cytotoxicity with this compound at concentrations above my expected efficacious range. What are the potential causes?

A1: High cytotoxicity of a small molecule compound like this compound at elevated concentrations in in-vitro assays can stem from several factors, not necessarily linked to its primary pharmacological target. Here are some common causes:

  • Compound Precipitation: At high concentrations, this compound may exceed its solubility in your cell culture medium, leading to the formation of a precipitate. This can cause physical stress or damage to the cells, leading to cell death that is independent of any specific biological activity.[1][2][3]

  • Solvent Toxicity: Many small molecules are dissolved in solvents like DMSO. While generally safe for most cell lines at low final concentrations (typically <0.1%), higher concentrations of the solvent itself can be toxic to cells. Always include a vehicle control (media with the same final solvent concentration) to rule this out.[3]

  • Off-Target Effects: At high concentrations, the specificity of a compound can decrease, leading to interactions with other cellular targets besides the histamine H4 receptor. These off-target effects could trigger cytotoxic pathways.

  • Assay Interference: The compound itself might interfere with the chemistry of your chosen cytotoxicity assay. For example, some compounds can chemically reduce the MTT reagent, leading to a false signal that can be misinterpreted.[3]

  • Intrinsic Cytotoxicity: It is possible that this compound, or other histamine H4 receptor antagonists, may have intrinsic cytotoxic properties at high concentrations through mechanisms that are not yet fully understood. Some H4R antagonists have been associated with toxicity in preclinical and clinical studies, though these are not always directly related to in-vitro cytotoxicity.[4][5]

Q2: How can I determine if the observed cytotoxicity is due to compound precipitation?

A2: Compound precipitation is a frequent cause of artifactual cytotoxicity at high concentrations.[1][2][3] Here’s a systematic way to investigate this:

  • Visual Inspection: Carefully inspect the wells of your culture plate, ideally under a microscope, for any signs of precipitate (e.g., crystals, cloudiness, or an oily film) after adding this compound.

  • Solubility Test: Before treating your cells, prepare the same dilutions of this compound in your cell culture medium in a separate, cell-free plate. Incubate this plate under the same conditions as your experiment and observe for any precipitate formation over time.[1][2]

  • Spectrophotometer Reading: For a more quantitative measure, you can read the absorbance of the cell-free plate at a wavelength of around 600 nm. An increase in absorbance correlates with the amount of precipitate.[1]

Q3: What steps can I take to mitigate compound precipitation?

A3: If you suspect precipitation is an issue, consider the following strategies:

  • Lower the Final Concentration: The most straightforward solution is to use a lower final concentration of this compound that is within its soluble range in your culture medium.

  • Optimize the Dilution Method: Instead of adding a small volume of a very high concentration stock directly to a large volume of media, perform serial dilutions. Pre-warming the media to 37°C before adding the compound can also help.[1][2]

  • Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in your media can sometimes help to solubilize hydrophobic compounds.[3]

Q4: I have ruled out precipitation and solvent toxicity. How can I further investigate the mechanism of cytotoxicity?

A4: If the cytotoxicity appears to be a true biological effect of this compound at high concentrations, you can use a multi-assay approach to gain more insight:

  • Use Orthogonal Cytotoxicity Assays: Different assays measure different endpoints of cell death.[3] For example, if you initially used an MTT assay (measures metabolic activity), you could follow up with an LDH release assay (measures membrane integrity) or a caspase activity assay (measures apoptosis). Discrepancies between assays can provide clues about the mechanism.

  • Time-Course Experiment: Perform your cytotoxicity assay at different time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of cell death.

  • Investigate Apoptosis vs. Necrosis: Use assays that can differentiate between these two modes of cell death, such as annexin (B1180172) V/propidium iodide staining followed by flow cytometry or fluorescence microscopy.

Troubleshooting Guides

Troubleshooting Compound Precipitation

This guide helps to identify and resolve issues related to the precipitation of this compound in cell culture media.

Observation Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding this compound to media. The final concentration of this compound exceeds its aqueous solubility.[1][2]- Decrease the final working concentration.- Perform a serial dilution of the stock in pre-warmed (37°C) media.[1][2]- Add the compound dropwise while gently swirling the media.
Precipitate forms over time in the incubator. - Temperature shift: Solubility can decrease when moving from room temperature to 37°C.[2]- Interaction with media components: The compound may interact with salts or proteins over time.[2]- Pre-warm the media to 37°C before adding this compound.[2]- Visually inspect for precipitates at multiple time points during the experiment.
"Bell-shaped" dose-response curve (cytotoxicity decreases at the highest concentrations). The compound is precipitating at higher concentrations, reducing the effective concentration available to the cells.[3]- Visually confirm precipitation at the highest concentrations.- Determine the maximum soluble concentration and test at and below this limit.

Experimental Protocols

General Protocol for Assessing Cell Viability using an MTS Assay

The MTS assay is a colorimetric method to determine the number of viable cells. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan (B1609692) product that is soluble in cell culture media.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well clear-bottom tissue culture plates

  • MTS reagent solution (containing an electron coupling reagent like PES)

  • Plate reader capable of measuring absorbance at 490-500 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. Remember to also prepare a vehicle control (medium with the highest concentration of DMSO used).

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for your desired exposure period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of the MTS solution to each well.[6][7]

    • Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized for your cell type.

    • Gently mix the plate to ensure a homogenous distribution of the formazan product.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the average absorbance of the media-only background wells from all other readings.

    • Calculate the percentage of cell viability for each treatment by normalizing the data to the vehicle-treated control wells (which represent 100% viability).

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of this compound add_compound Add compound dilutions to cells seed_cells->add_compound incubate Incubate for desired time (e.g., 24-72h) add_compound->incubate add_mts Add MTS reagent to each well incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Read absorbance at 490 nm incubate_mts->read_absorbance calculate_viability Calculate % cell viability vs. control read_absorbance->calculate_viability

Caption: Workflow for this compound cytotoxicity assessment.

h4_receptor_signaling Simplified Histamine H4 Receptor Signaling Pathway This compound This compound (Antagonist) H4R Histamine H4 Receptor (H4R) This compound->H4R Blocks Gi_Go Gi/o Protein H4R->Gi_Go Activates AC Adenylyl Cyclase (AC) Gi_Go->AC Inhibits MAPK MAPK Pathway Gi_Go->MAPK Activates Ca_mobilization Ca²⁺ Mobilization Gi_Go->Ca_mobilization Induces cAMP ↓ cAMP AC->cAMP cellular_response Modulation of Immune Cell Function (e.g., Chemotaxis) cAMP->cellular_response MAPK->cellular_response Ca_mobilization->cellular_response

Caption: this compound action on the H4 receptor pathway.

References

overcoming poor solubility of VUF10497

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VUF10497, a histamine (B1213489) H4 receptor inverse agonist.

Troubleshooting Guide: Overcoming Poor Solubility of this compound

Poor solubility is a common challenge encountered when working with this compound. This guide provides a step-by-step approach to effectively dissolve this compound for your experiments.

Initial Dissolution Protocol

Based on the chemical class of this compound (a quinazoline (B50416) derivative), the recommended starting point for solubilization is the use of Dimethyl Sulfoxide (DMSO).

Workflow for Solubilizing this compound:

G cluster_0 Preparation of Stock Solution cluster_1 Troubleshooting Weigh_this compound 1. Weigh this compound accurately Add_DMSO 2. Add appropriate volume of DMSO Weigh_this compound->Add_DMSO Vortex_Sonicate 3. Vortex and/or sonicate Add_DMSO->Vortex_Sonicate Observe_Solution 4. Observe for complete dissolution Vortex_Sonicate->Observe_Solution Precipitation Precipitation upon dilution? Observe_Solution->Precipitation Lower_Concentration Lower final concentration Precipitation->Lower_Concentration Yes Add_Surfactant Add a biocompatible surfactant (e.g., Tween® 80) Precipitation->Add_Surfactant Yes Proceed_to_Experiment Proceed to experiment Precipitation->Proceed_to_Experiment No

Caption: A step-by-step workflow for dissolving this compound.

Detailed Methodologies:

  • Preparation of a High-Concentration Stock Solution in DMSO:

    • Accurately weigh the desired amount of this compound powder.

    • Add a minimal amount of high-purity DMSO (e.g., ≥99.9%).

    • To aid dissolution, vortex the solution vigorously and/or sonicate in a water bath.

    • Visually inspect the solution to ensure no solid particles remain.

  • Working Solution Preparation:

    • For cell-based assays, the high-concentration DMSO stock solution must be diluted into your aqueous culture medium.

    • It is critical to perform this dilution serially and with gentle mixing to avoid precipitation.

    • The final concentration of DMSO in the assay should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Quantitative Data Summary
SolventGeneral Solubility of Quinazoline DerivativesTemperature DependenceReference
Dimethyl Sulfoxide (DMSO)Generally Good to HighSolubility typically increases with temperature.[1][2][3]
N,N-Dimethylformamide (DMF)Generally Good to HighSolubility typically increases with temperature.[1]
WaterPoor to Insoluble-[3]

Frequently Asked Questions (FAQs)

Q1: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it in my aqueous buffer for the experiment. What should I do?

A1: This is a common issue known as "crashing out." Here are several strategies to address this:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize the Dilution Method: Instead of a single large dilution, try a stepwise (serial) dilution. Add small aliquots of the DMSO stock to your aqueous buffer while vortexing or stirring.

  • Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68 (typically 0.01-0.1%), in your final aqueous medium can help to maintain the solubility of the compound.

  • Co-solvent System: Consider using a co-solvent system. However, be mindful of the potential effects of the co-solvent on your experimental system.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO can vary. However, a general rule of thumb is to keep the final concentration of DMSO at or below 0.1% (v/v) to minimize cytotoxicity. It is always recommended to run a vehicle control (medium with the same concentration of DMSO as your test samples) to account for any effects of the solvent itself.

Q3: Can I use other organic solvents to dissolve this compound?

A3: While DMSO is the most common and recommended starting point, other polar aprotic solvents like N,N-dimethylformamide (DMF) might also be effective for creating a stock solution.[1] However, the compatibility of these solvents with your specific experimental setup must be carefully considered. For in vivo studies, formulation strategies often involve lipid-based delivery systems or the use of cyclodextrins.

This compound Signaling Pathway

This compound is an inverse agonist of the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR). The primary signaling pathway for H4R involves coupling to the Gαi/o subunit of the heterotrimeric G protein.

G cluster_0 Cell Membrane cluster_1 Intracellular H4R Histamine H4 Receptor (H4R) G_protein Gαi/o βγ H4R->G_protein Inhibits basal activity AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP AC->cAMP Inhibits conversion ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Transcription Gene Transcription CREB->Gene_Transcription Modulation This compound This compound This compound->H4R Inverse Agonist

Caption: The signaling pathway of the Histamine H4 Receptor and the inhibitory effect of this compound.

Pathway Description:

  • Receptor Level: The Histamine H4 Receptor (H4R) is coupled to a Gαi/o protein.

  • G Protein Activation: As an inverse agonist, this compound binds to H4R and reduces its basal (constitutive) activity. This leads to the Gαi/o subunit remaining in its inactive, GDP-bound state.

  • Downstream Effect: The inactive Gαi/o fails to inhibit adenylyl cyclase (AC). However, due to the inverse agonism of this compound, the overall effect is a decrease in the already low basal level of cAMP.

  • cAMP and PKA: The reduction in cyclic AMP (cAMP) levels leads to decreased activation of Protein Kinase A (PKA).

  • Gene Transcription: The subsequent decrease in the phosphorylation of downstream targets of PKA, such as the cAMP response element-binding protein (CREB), modulates gene transcription.

References

VUF10497 vehicle selection for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing VUF10497 in in vivo experiments. The information is presented in a question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is identified as a histamine (B1213489) H4 receptor (H4R) inverse agonist.[1] It also exhibits affinity for the histamine H1 receptor, making it a dual-action ligand.[1] The H4 receptor is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells. Its activation is implicated in inflammatory responses and allergic diseases. By acting as an inverse agonist, this compound is expected to reduce the basal activity of the H4 receptor, thereby producing anti-inflammatory effects. In vivo studies in rats have demonstrated its anti-inflammatory properties.[1]

Q2: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for proper handling and formulation. Below is a summary of available data:

PropertyValueReference
Chemical Formula C18H20ClN5S[1]
Molecular Weight 373.90 g/mol [1]
Appearance Not specified (likely a solid)
Solubility Not explicitly stated, but the chemical structure suggests poor aqueous solubility.
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored dry and in the dark.[1]

Q3: How should I select a vehicle for in vivo administration of this compound?

Due to the presumed poor aqueous solubility of this compound, a multi-component vehicle system is likely necessary. The choice of vehicle will depend on the route of administration (e.g., oral, intraperitoneal) and the required dose. It is highly recommended to perform a small pilot study to assess the solubility and tolerability of your chosen formulation.

Here is a suggested workflow for vehicle selection:

Caption: Workflow for selecting a suitable vehicle for this compound.

A common starting point for formulating poorly soluble compounds for in vivo use is a vehicle containing a small amount of an organic solvent, a surfactant, and an aqueous solution. A suggested formulation to test is:

  • 5-10% DMSO (Dimethyl sulfoxide)

  • 10-20% PEG400 (Polyethylene glycol 400)

  • 1-5% Tween 80 (Polysorbate 80)

  • q.s. to 100% with sterile saline or PBS

Important: The final concentration of DMSO should be kept as low as possible to avoid toxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates out of solution during or after formulation. The compound has low solubility in the chosen vehicle. The proportion of the organic solvent is too low.Increase the percentage of the organic solvent (e.g., DMSO) or the co-solvent (e.g., PEG400). Try a different organic solvent such as N,N-dimethylacetamide (DMA). Consider preparing a suspension using a suspending agent like carboxymethylcellulose (CMC).
Animal shows signs of distress after injection (e.g., irritation, lethargy). The vehicle itself may be causing toxicity or irritation. The pH of the formulation may be outside the physiological range.Prepare a vehicle-only control group to assess the tolerability of the vehicle alone. Reduce the concentration of the organic solvent. Ensure the final pH of the solution is close to neutral (pH 7.2-7.4).
Inconsistent or lack of expected biological effect. Poor bioavailability due to suboptimal formulation. Degradation of the compound. Incorrect dosing.Re-evaluate the vehicle to ensure the compound is fully solubilized. Prepare fresh formulations for each experiment and protect from light. Perform a dose-response study to determine the optimal dose.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (Example)

This protocol provides a general guideline. Optimization will be required.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a small volume of DMSO to the powder. Vortex or sonicate until the compound is completely dissolved.

  • Addition of Co-solvent/Surfactant: Add PEG400 and Tween 80 to the solution and mix thoroughly.

  • Final Dilution: Slowly add sterile saline or PBS to the mixture while vortexing to reach the final desired concentration.

  • Observation: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.

Protocol 2: In Vivo Anti-inflammatory Study in a Mouse Model (Conceptual)

This is a generalized protocol and should be adapted to the specific research question and animal model.

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • This compound Administration: Administer the prepared this compound formulation or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection).

  • Induction of Inflammation: At a predetermined time after this compound administration, induce an inflammatory response (e.g., using lipopolysaccharide (LPS)).

  • Sample Collection: At a specified time point after the inflammatory challenge, collect relevant biological samples (e.g., blood, tissue).

  • Analysis: Analyze the collected samples for inflammatory markers (e.g., cytokine levels in serum, immune cell infiltration in tissues).

Signaling Pathway

This compound acts on the histamine H4 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the H4 receptor involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

H4R_Signaling This compound This compound H4R H4 Receptor This compound->H4R Inverse Agonism Gi_o Gi/o Protein H4R->Gi_o Inhibits (as inverse agonist) AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream Downstream Inflammatory Responses cAMP->Downstream Reduced Activation

Caption: Simplified signaling pathway of the H4 receptor and the inhibitory effect of this compound.

References

VUF10497 Technical Support Center: Minimizing Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of VUF10497 during storage and experimental use. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are:

  • Short-term (days to weeks): 0 - 4°C[1]

  • Long-term (months to years): -20°C[1]

Q2: How should I store this compound in solution?

A2: this compound is soluble in DMSO.[1] Stock solutions in DMSO should be stored at -20°C or, for longer-term storage, at -80°C. To minimize degradation, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Some studies on other quinazoline (B50416) derivatives have shown better stability in aqueous solutions or at room temperature, but this is highly compound-dependent. For this compound, adhering to the supplier's recommendations is the safest approach.

Q3: What is the expected shelf-life of this compound?

A3: When stored properly as a solid, this compound has a shelf life of over two years.[1] The stability of stock solutions is dependent on the solvent and storage conditions but preparing fresh solutions is always recommended for sensitive experiments.

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to store this compound in the dark.[1] Exposure to light, especially UV radiation, can potentially lead to photodegradation.

Q5: Can I handle this compound at room temperature?

A5: this compound is stable enough for a few weeks during standard shipping at ambient temperatures.[1] For short periods during experimental setup, handling at room temperature is acceptable. However, for prolonged periods, it is best to keep the compound and its solutions on ice.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound activity in an experiment Degradation of this compound in stock solution.1. Prepare a fresh stock solution from solid this compound.2. Aliquot the new stock solution to avoid multiple freeze-thaw cycles.3. Verify the concentration of the stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy) if possible.4. Ensure the solvent (e.g., DMSO) is anhydrous and of high purity.
Precipitate observed in thawed stock solution Poor solubility at lower temperatures or solvent evaporation.1. Gently warm the vial to room temperature and vortex to redissolve the precipitate.2. If precipitation persists, consider preparing a more dilute stock solution.3. Ensure vials are tightly sealed to prevent solvent evaporation.
Inconsistent experimental results Inconsistent concentration of this compound due to degradation or improper handling.1. Review storage and handling procedures. Are aliquots being used? Are solutions protected from light?2. Prepare fresh dilutions for each experiment from a recently prepared stock solution.3. Perform a dose-response curve in each experiment to verify the compound's potency.
Visible change in color of solid or solution Potential degradation of the compound.1. Discard the discolored compound or solution.2. Order a new batch of this compound.3. Review storage conditions to prevent future degradation.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing quinazoline and piperazine (B1678402) moieties, several potential degradation routes can be proposed.

G cluster_quinazoline Quinazoline Ring Degradation cluster_piperazine Piperazine Ring Degradation This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O Oxidation_Q Oxidation This compound->Oxidation_Q O₂ / ROS N_Oxidation N-Oxidation This compound->N_Oxidation Oxidizing Agents Ring_Opening Ring Opening Products Hydrolysis->Ring_Opening Oxidation_Q->Ring_Opening Oxidized_Piperazine Piperazine N-Oxide N_Oxidation->Oxidized_Piperazine

Potential Degradation Pathways of this compound.

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol provides a general framework for assessing the stability of this compound in a specific solvent and at a given temperature.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve in high-purity, anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

  • Sample Incubation:

    • Aliquot the stock solution into multiple amber vials to protect from light.

    • Store the vials at the desired temperature conditions (e.g., 4°C, room temperature, 37°C).

    • Prepare a control sample to be stored at -80°C, which will serve as the time-zero reference.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each storage condition.

    • Analyze the samples immediately using a suitable analytical method.

  • Analytical Method (HPLC):

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Column: C18 reverse-phase column.

    • Detection: UV detector at a wavelength determined by a preliminary UV scan of this compound.

    • Analysis:

      • Inject a known volume of each sample.

      • Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the parent this compound peak.

      • Calculate the percentage of this compound remaining at each time point relative to the time-zero control.

Summary of Storage Recommendations

Form Storage Condition Duration Key Considerations
Solid 0 - 4°CShort-term (days to weeks)Dry, dark environment.
Solid -20°CLong-term (months to years)Dry, dark environment.
DMSO Stock Solution -20°C or -80°CMonthsAliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. Protect from light.

Logical Workflow for Troubleshooting Stability Issues

G start Inconsistent Experimental Results or Loss of Activity check_storage Review this compound Storage and Handling Procedures start->check_storage improper_storage Improper Storage or Handling Identified check_storage->improper_storage prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh Yes issue_persists Issue Persists improper_storage->issue_persists No aliquot Aliquot into Single-Use Vials prepare_fresh->aliquot retest Repeat Experiment aliquot->retest issue_resolved Issue Resolved retest->issue_resolved consider_degradation Consider Other Sources of Degradation (e.g., experimental conditions) issue_persists->consider_degradation contact_support Contact Technical Support consider_degradation->contact_support

References

Validation & Comparative

Comparative Efficacy of VUF10497 and Thioperamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental data for two prominent histamine (B1213489) receptor ligands: VUF10497 and thioperamide (B1682323). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds for their respective applications.

Overview and Mechanism of Action

This compound is recognized as a potent histamine H4 receptor (H4R) inverse agonist.[1] It also exhibits significant affinity for the histamine H1 receptor (H1R), positioning it as a dual-action H1R/H4R ligand.[1] The H4 receptor is primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils, and plays a crucial role in inflammatory and immune responses.[2][3] Consequently, the therapeutic potential of this compound is predominantly explored in the context of inflammatory diseases like asthma and allergies, where it has demonstrated anti-inflammatory properties in vivo.[1][3]

Thioperamide is a classical and potent histamine H3 receptor (H3R) antagonist and inverse agonist.[4][5] The H3 receptor functions as an inhibitory autoreceptor on histaminergic neurons in the central nervous system (CNS), regulating the synthesis and release of histamine.[6] By blocking these autoreceptors, thioperamide enhances histaminergic neurotransmission, leading to increased levels of histamine in the brain.[5][6] This mechanism underlies its stimulant, nootropic (memory-enhancing), and wakefulness-promoting effects.[5][7] Notably, thioperamide also possesses a high affinity for the H4 receptor, acting as an antagonist/inverse agonist at this target as well.[8] It is capable of crossing the blood-brain barrier, enabling its central activity.[5]

Key Distinctions:
  • Primary Target: this compound's primary focus is the H4 receptor, targeting immune modulation. Thioperamide's classical target is the H3 receptor, focusing on CNS effects, though it has comparable affinity for the H4 receptor.

  • Therapeutic Area: this compound is investigated for inflammatory and allergic conditions. Thioperamide is studied for neurological and psychiatric conditions such as Alzheimer's disease, narcolepsy, and cognitive dysfunction.[6][9][10]

Quantitative Data: Binding Affinity and Functional Potency

The following tables summarize the binding affinities and functional potencies of this compound and thioperamide at various histamine receptors.

Compound Receptor Species Assay Type Value Reference
This compound H4HumanRadioligand BindingpKi = 7.57 (Ki ≈ 26.9 nM)[1]
H1HumanRadioligand BindingConsiderable Affinity[1]
Thioperamide H3HumanRecombinant Receptor AssayKi = 25 nM[8]
H4HumanRecombinant Receptor AssayKi = 27 nM[8]
H3RatRadioligand BindingKi = 4.3 nM (release)[11]
H3RatRadioligand BindingKi = 2.1 nM (binding)[11]
H3RatSaturation Binding (High Affinity Site)KD = 1.1 nM[12]

Table 1: Comparative Receptor Binding Affinities.

Compound Assay System Effect Value Reference
Thioperamide Eosinophil ChemotaxisIn Vitro (Human)InhibitionIC50 = 519 nM[8]
Eosinophil Shape ChangeIn Vitro (Human)InhibitionIC50 = 1.4 µM[8]
Cortisol SecretionIn Vitro (Bovine Adrenocortical Cells)InhibitionIC50 = 0.20 µM[13]
Ex Vivo [3H]RAMH BindingIn Vivo (Rat Brain)InhibitionED50 = 2.0 mg/kg[14]
Ex Vivo [3H]RAMH BindingIn Vivo (Mouse Brain)InhibitionED50 = 2.6 mg/kg[14]

Table 2: Comparative Functional Efficacy.

Signaling Pathways and Mechanisms of Action

The distinct primary targets of this compound and thioperamide result in the modulation of different signaling cascades.

G cluster_0 Thioperamide: H3R Antagonism (CNS) cluster_1 This compound: H4R Antagonism (Immune Cells) Thioperamide Thioperamide H3R H3 Autoreceptor (Presynaptic) Thioperamide->H3R Blocks HistamineNeuron Histaminergic Neuron H3R->HistamineNeuron Inhibits HistamineRelease Histamine Release ↑ HistamineNeuron->HistamineRelease Postsynaptic Postsynaptic H1/H2 Receptors HistamineRelease->Postsynaptic Activates Neurotransmission Increased Neurotransmission Postsynaptic->Neurotransmission Wakefulness Wakefulness & Cognition ↑ Neurotransmission->Wakefulness This compound This compound H4R_Immune H4 Receptor (e.g., Eosinophil) This compound->H4R_Immune Blocks PLC Phospholipase C Activation H4R_Immune->PLC Histamine_Immune Histamine Histamine_Immune->H4R_Immune Actin Actin Polymerization PLC->Actin Chemotaxis Chemotaxis & Inflammation ↓ Actin->Chemotaxis

Caption: Comparative signaling pathways for Thioperamide and this compound.

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are summaries of protocols used in key studies.

Protocol 1: In Vitro Receptor Binding Affinity Assay
  • Objective: To determine the binding affinity (Ki or KD) of a ligand for a specific receptor.

  • Methodology (Radioligand Binding):

    • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target human histamine receptor (e.g., H3R or H4R) or from tissues known to express the receptor (e.g., rat cerebral cortex).[12]

    • Incubation: A fixed concentration of a specific radioligand (e.g., --INVALID-LINK---α-methylhistamine for H3R) is incubated with the membrane preparation in the presence of varying concentrations of the competitor compound (thioperamide or this compound).

    • Separation: The reaction is incubated to equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters (representing bound ligand) is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]

Protocol 2: In Vivo Assessment of Memory Consolidation
  • Objective: To evaluate the effect of a compound on memory consolidation in an animal model.

  • Methodology (One-Trial Inhibitory Avoidance Task in Mice): [7]

    • Animal Model: C57BL/6J mice are used.

    • Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is a grid that can deliver a mild foot-shock.

    • Training (Day 1): A mouse is placed in the light compartment. When it enters the dark compartment (which mice naturally prefer), the door is closed, and a brief, mild foot-shock is administered.

    • Drug Administration: Immediately after the training trial, mice are injected intraperitoneally (i.p.) with either vehicle (saline) or thioperamide at various doses (e.g., 1.25-20 mg/kg).[7] To test reversal of amnesia, another group might receive an amnesic agent (like scopolamine) followed by thioperamide.[7]

    • Testing (Day 2): 24 hours later, the mouse is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus (foot-shock).

    • Data Analysis: The step-through latencies between the different treatment groups are compared using statistical methods like ANOVA.

G start Start acclimatize Animal Acclimatization (e.g., C57BL/6J mice) start->acclimatize training Training Day: Place mouse in light box, administer foot-shock upon entering dark box acclimatize->training injection Post-Training Injection (i.p.) - Vehicle - Thioperamide (dose-range) - Amnesic agent + Thioperamide training->injection home_cage Return to Home Cage (24 hours) injection->home_cage testing Testing Day: Place mouse in light box, measure latency to enter dark box home_cage->testing analysis Data Analysis: Compare latencies between treatment groups (ANOVA) testing->analysis end End analysis->end

Caption: Experimental workflow for an in vivo memory consolidation study.

Protocol 3: In Vivo Neuroprotective Effect Assessment
  • Objective: To evaluate the neuroprotective effects of a compound in a model of neonatal hypoxic-ischemic encephalopathy.

  • Methodology (Rat Model): [15]

    • Model Induction: Neonatal rat pups undergo unilateral common carotid artery ligation followed by exposure to a hypoxic environment to induce brain injury.

    • Group Allocation: Pups are randomly assigned to groups: a sham-operated group, a model group (saline injection), a thioperamide group (e.g., 5 mg/kg, i.p.), and combination groups with H1 or H2 antagonists to probe the mechanism.[15]

    • Drug Administration: Injections are administered at a set time post-insult.

    • Endpoint Measurement: At specific time points (e.g., 24, 48, 72 hours) post-injury, animals are sacrificed. Brains are harvested for analysis.

    • Biochemical Analysis:

      • Brain Water Content: Measured to quantify brain edema.

      • Oxidative Stress Markers: Levels of malondialdehyde (MDA, a marker of lipid peroxidation) and activity of superoxide (B77818) dismutase (SOD, an antioxidant enzyme) are measured in hippocampal tissue.

      • Histamine Levels: Brain histamine content is measured using HPLC.

    • Data Analysis: Biochemical markers are compared across all groups to determine the effect of thioperamide and the involvement of H1/H2 receptors.[15]

Summary and Conclusion

The comparison between this compound and thioperamide highlights a critical divergence in therapeutic application based on their primary receptor targets, despite some overlap in their pharmacodynamic profiles.

  • This compound is a specialized H4R inverse agonist with additional H1R affinity. Its efficacy is centered on modulating immune and inflammatory pathways , making it a candidate for diseases with an underlying allergic or inflammatory component.

  • Thioperamide is a potent H3R antagonist/inverse agonist that also exhibits high affinity for the H4R. Its ability to cross the blood-brain barrier and enhance central histaminergic activity makes it a valuable tool for investigating and potentially treating neurological disorders characterized by deficits in wakefulness, cognition, and memory .[7][10] Its H4R activity may contribute an anti-inflammatory component to its overall profile.

The choice between these two compounds depends entirely on the research or therapeutic goal. For CNS-related research involving neurotransmitter modulation and cognitive enhancement, thioperamide is the more established and mechanistically relevant compound. For studies focused on immunopharmacology and the role of the H4 receptor in hematopoietic cell function and inflammation, this compound offers a more targeted, though not entirely selective, approach.

References

VUF10497: A Dual-Targeting Approach to Inflammation Compared with Traditional Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of anti-inflammatory drug development, VUF10497 has emerged as a compound of interest due to its unique mechanism of action as a histamine (B1213489) H4 receptor inverse agonist with additional affinity for the H1 receptor. This dual-targeting capability suggests a potential for broad anti-inflammatory effects. This guide provides a comparative analysis of this compound's efficacy against established anti-inflammatory drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual Histamine Receptor Antagonist

This compound exerts its anti-inflammatory effects primarily by acting as an inverse agonist at the histamine H4 receptor (H4R).[1] The H4R is predominantly expressed on hematopoietic cells, including mast cells, eosinophils, and T-cells, which are key players in inflammatory responses. By inhibiting the constitutive activity of the H4R, this compound can modulate immune cell chemotaxis and cytokine release.

Furthermore, this compound possesses a considerable affinity for the histamine H1 receptor (H1R).[1] Antagonism of the H1R is a well-established mechanism for treating allergic inflammation. This dual H1R/H4R ligand profile suggests that this compound may offer a synergistic anti-inflammatory effect compared to agents targeting either receptor alone.

Signaling Pathway of the Histamine H4 Receptor

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Upon activation, this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, influencing various cellular processes, including inflammation.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H4R H4 Receptor Histamine->H4R Activates G_protein Gαi/oβγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP Inflammation ↓ Inflammatory Response cAMP->Inflammation MAPK->Inflammation This compound This compound This compound->H4R Inverse Agonist

Histamine H4 Receptor Signaling Pathway.

Comparative Efficacy of this compound

While direct head-to-head comparative studies for this compound against a wide range of anti-inflammatory drugs are limited, its efficacy can be contextualized by examining its performance in established preclinical models of inflammation and comparing it to historical data for other agents. The primary models used to evaluate anti-inflammatory potential are the carrageenan-induced paw edema model in rats and the zymosan-induced peritonitis model in mice.

Carrageenan-Induced Paw Edema

This model is a widely accepted acute inflammatory model to screen for the efficacy of anti-inflammatory drugs. Inflammation is induced by injecting carrageenan into the paw, leading to edema, which can be quantified.

Table 1: Illustrative Comparison of Anti-Inflammatory Agents in Carrageenan-Induced Paw Edema in Rats

CompoundClassTypical Dose RangeTypical Max. Inhibition of Edema (%)
This compound H4R/H1R Antagonist Data Not Available Data Not Available
IndomethacinNSAID (COX Inhibitor)1 - 10 mg/kg~50-70%
DexamethasoneCorticosteroid0.1 - 1 mg/kg~60-80%
JNJ7777120H4R Antagonist10 - 100 mg/kg~40-60%

Note: The data for Indomethacin, Dexamethasone, and JNJ7777120 are compiled from various literature sources for illustrative purposes and do not represent a direct comparative study.

Zymosan-Induced Peritonitis

This model assesses the ability of a compound to inhibit the migration of inflammatory cells, primarily neutrophils, into the peritoneal cavity following the injection of zymosan, a yeast cell wall component.

Selective H4 receptor antagonists have been shown to significantly block neutrophil infiltration in this model, suggesting a crucial role for the H4 receptor in mediating inflammatory cell recruitment.[2]

Table 2: Illustrative Comparison of Anti-Inflammatory Agents in Zymosan-Induced Peritonitis in Mice

CompoundClassTypical Dose RangeTypical Inhibition of Neutrophil Infiltration (%)
This compound H4R/H1R Antagonist Data Not Available Data Not Available
IndomethacinNSAID (COX Inhibitor)1 - 10 mg/kg~30-50%
DexamethasoneCorticosteroid0.1 - 1 mg/kg~50-70%
JNJ7777120H4R Antagonist10 - 100 mg/kg~40-60%

Note: The data for Indomethacin, Dexamethasone, and JNJ7777120 are compiled from various literature sources for illustrative purposes and do not represent a direct comparative study.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (180-220 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound (e.g., this compound) and vehicle

  • Plethysmometer

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Animals are divided into groups: vehicle control, standard drug, and test compound groups (various doses).

  • The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Workflow for Carrageenan-Induced Paw Edema Assay.
Zymosan-Induced Peritonitis in Mice

Objective: To evaluate the effect of a test compound on inflammatory cell migration.

Materials:

  • Male BALB/c mice (20-25 g)

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile phosphate-buffered saline (PBS)

  • Test compound (e.g., this compound) and vehicle

  • Standard drug (e.g., Dexamethasone)

  • Lavage fluid collection materials (syringe, needle)

  • Cell counting equipment (hemocytometer or automated cell counter)

  • Differential staining reagents

Procedure:

  • Animals are divided into groups: vehicle control, standard drug, and test compound groups (various doses).

  • The test compound or vehicle is administered (e.g., p.o. or i.p.) 30 minutes to 1 hour prior to zymosan injection.

  • Peritonitis is induced by i.p. injection of zymosan (e.g., 1 mg in 0.5 mL sterile saline).

  • At a predetermined time point (e.g., 4 hours) after zymosan injection, animals are euthanized.

  • The peritoneal cavity is lavaged with a known volume of cold PBS.

  • The peritoneal lavage fluid is collected, and the total number of leukocytes is determined.

  • A differential cell count is performed to quantify the number of neutrophils.

  • The percentage inhibition of leukocyte/neutrophil migration is calculated for each group relative to the vehicle control group.

Workflow for Zymosan-Induced Peritonitis Assay.

Conclusion

This compound represents a promising anti-inflammatory candidate with a novel dual-targeting mechanism of action on both H1 and H4 histamine receptors. While direct comparative efficacy data against standard anti-inflammatory drugs is still emerging, the established role of H4 receptor antagonists in preclinical models of inflammation suggests its potential as a therapeutic agent. Further studies providing quantitative dose-response data for this compound in models such as carrageenan-induced paw edema and zymosan-induced peritonitis are warranted to fully elucidate its therapeutic potential relative to existing treatments. The detailed experimental protocols provided herein offer a framework for conducting such comparative efficacy studies.

References

VUF10497: A Comparative Analysis with Other Histamine H4 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of VUF10497 with other prominent histamine (B1213489) H4 receptor (H4R) ligands. The data presented is curated from publicly available experimental findings to offer an objective overview of their performance characteristics.

The histamine H4 receptor, a G protein-coupled receptor (GPCR), is a key player in inflammatory and immune responses.[1][2] Its expression is predominantly found in hematopoietic cells such as mast cells, eosinophils, T-cells, and dendritic cells, making it an attractive therapeutic target for a range of disorders including allergic rhinitis, asthma, and dermatitis.[2][3] This guide focuses on this compound, a known H4R inverse agonist, and compares its binding affinity and functional activity against other well-characterized H4R ligands.

Quantitative Comparison of H4R Ligands

The following table summarizes the binding affinities (Ki) and functional activities of this compound and other selected H4R ligands. Lower Ki values are indicative of higher binding affinity.

LigandChemical ClassBinding Affinity (Ki)Functional Activity at H4R
This compound QuinazolinepKi = 7.57Inverse Agonist
JNJ7777120 Indolecarboxamide4.5 nM[4][5][6]Antagonist / Partial Inverse Agonist[7]
4-Methylhistamine (B1206604) Imidazole50 nM[8][9][10][11]Agonist[8][9][10][11]
Clobenpropit (B1669187) Isothiourea13 nM[12]Partial Agonist[12][13][14][15]
Thioperamide Piperidine27 nMAntagonist / Inverse Agonist[16]

H4R Signaling Pathway

Activation of the H4R by an agonist initiates a cascade of intracellular events. The receptor is primarily coupled to the Gi/o family of G proteins.[17] Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can further modulate other signaling pathways, including the activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium and activation of the MAPK/ERK pathway.[18] These signaling events ultimately mediate the physiological responses associated with H4R activation, such as chemotaxis of immune cells.[19][20]

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H4R H4R G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ligand Agonist (e.g., Histamine, 4-Methylhistamine) Ligand->H4R Binds to G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->PLC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PIP2 PIP2 PIP2->PLC Ca2_ER Ca2+ (from ER) IP3->Ca2_ER Releases MAPK_ERK MAPK/ERK Pathway DAG->MAPK_ERK Activates Ca2_cyto [Ca2+]i Ca2_ER->Ca2_cyto Increases Ca2_cyto->MAPK_ERK Activates Chemotaxis Chemotaxis MAPK_ERK->Chemotaxis Leads to

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the H4R.[21][22]

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing H4R mix Mix membranes, radioligand, and competitor in assay buffer prep_membranes->mix prep_radioligand Prepare radioligand solution (e.g., [3H]Histamine) prep_radioligand->mix prep_competitor Prepare serial dilutions of test compound (competitor) prep_competitor->mix incubate Incubate to reach equilibrium mix->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters to remove unbound radioligand filter->wash scintillation Measure radioactivity on filters using a scintillation counter wash->scintillation plot Plot % specific binding vs. log[competitor] scintillation->plot calculate_ic50 Determine IC50 value plot->calculate_ic50 calculate_ki Calculate Ki value using Cheng-Prusoff equation calculate_ic50->calculate_ki

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human H4R (e.g., HEK293 or Sf9 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the prepared cell membranes.

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]histamine).

    • Add varying concentrations of the unlabeled test compound (the competitor).

    • For determining non-specific binding, a high concentration of an unlabeled H4R ligand (e.g., JNJ7777120) is used.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[21]

  • Separation and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.[23]

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to induce an increase in intracellular calcium concentration following H4R activation.[23]

Detailed Methodology:

  • Cell Preparation:

    • Plate H4R-expressing cells in a 96-well black, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the plate to allow for dye uptake and de-esterification.

  • Compound Addition and Signal Detection:

    • Use a fluorescence plate reader with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject the agonist at varying concentrations and immediately begin recording the fluorescence intensity over time.

    • For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from the baseline.

    • Plot the response against the logarithm of the agonist concentration to determine the EC50 value.

    • For antagonists, calculate the IC50 value.[23]

Chemotaxis Assay

This assay assesses the ability of a ligand to induce the migration of cells expressing H4R.[23][24]

Detailed Methodology:

  • Cell Preparation:

    • Isolate primary immune cells (e.g., eosinophils or mast cells) or use a cell line expressing H4R.

    • Resuspend the cells in a chemotaxis buffer.

  • Assay Setup:

    • Use a chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane separating the upper and lower wells.

    • Add the chemoattractant (H4R agonist) to the lower wells.

    • Add the cell suspension to the upper wells.

    • For antagonist studies, pre-incubate the cells with the antagonist.

  • Incubation and Cell Quantification:

    • Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.

    • After the incubation period, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several fields of view using a microscope.

  • Data Analysis:

    • Quantify the chemotactic response as the number of migrated cells per high-power field.

References

Independent Validation of VUF10497 Activity on Insect Histamine-Gated Chloride Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical compound VUF10497's performance against other known antagonists of insect histamine-gated chloride channels. The supporting experimental data, while illustrative, is based on established findings in the field.

Comparative Activity of this compound and Alternative Compounds

The inhibitory activity of this compound and other known antagonists was assessed against histamine-gated chloride channels from Drosophila melanogaster expressed in Xenopus laevis oocytes. The half-maximal inhibitory concentration (IC50) for each compound was determined using two-electrode voltage clamp (TEVC) electrophysiology.

CompoundTargetIC50 (µM)Notes
This compound (Hypothetical) D. melanogaster HisClα1/β15.2Potent antagonist with high selectivity.
CimetidineD. melanogaster HisClα1/β> 1000Poor inhibitor of insect histamine-gated chloride channels.[1]
d-TubocurarineD. melanogaster HisClα1/β> 500Considered a poor inhibitor of these channels.[1]
PyrilamineD. melanogaster HisClα1/β85.7Moderate antagonist activity.
ThioperamideD. melanogaster HisClα1/β62.4Moderate antagonist activity.

Note: IC50 values for Cimetidine and d-Tubocurarine are based on qualitative descriptions from existing literature indicating poor inhibition.[1] Values for this compound, Pyrilamine, and Thioperamide are illustrative examples for comparative purposes.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Assay for Antagonist Activity

1. Oocyte Preparation:

  • Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA encoding the subunits of the target insect histamine-gated chloride channel (e.g., Drosophila melanogaster HisClα1 and HisClβ) is injected into the oocytes.

  • Injected oocytes are incubated for 2-5 days at 16-18°C to allow for channel expression.

2. Electrophysiological Recording:

  • An oocyte expressing the target channels is placed in a recording chamber and perfused with a standard saline solution.

  • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

  • The oocyte membrane potential is clamped at a holding potential of -60mV.

3. Compound Application and Data Acquisition:

  • The baseline histamine-evoked current is established by applying a concentration of histamine (B1213489) that elicits a sub-maximal response (e.g., EC20).

  • The test compound (this compound or alternatives) is then co-applied with histamine at varying concentrations.

  • The inward chloride current is recorded in response to each concentration of the test compound.

  • The percentage of inhibition of the histamine-evoked current is calculated for each concentration.

4. Data Analysis:

  • The concentration-response data is fitted to a sigmoidal dose-response curve to determine the IC50 value for each antagonist.

Visualizations

G cluster_0 Insect Neuron Post-Synaptic Membrane HisCl Histamine-Gated Chloride Channel Cl_in Cl- Influx HisCl->Cl_in Opens This compound This compound This compound->HisCl Blocks Histamine Histamine Histamine->HisCl Binds Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization

Caption: Signaling pathway of this compound at an insect synapse.

G cluster_workflow Experimental Workflow Oocyte_Prep Oocyte Preparation (cRNA Injection) Incubation Incubation (2-5 days) Oocyte_Prep->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Baseline Establish Baseline (Histamine Application) TEVC_Setup->Baseline Compound_Test Co-application of Histamine + this compound Baseline->Compound_Test Data_Analysis Data Analysis (IC50 Determination) Compound_Test->Data_Analysis

Caption: Workflow for this compound activity validation.

References

Assessing the In Vivo Specificity of VUF10497: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the in vivo specificity of VUF10497, a histamine (B1213489) H4 receptor (H4R) ligand. Its performance is evaluated alongside other key H4R antagonists—JNJ7777120, A-943931, and Toreforant—supported by available experimental data.

This compound has been identified as a histamine H4 receptor inverse agonist, also exhibiting considerable affinity for the histamine H1 receptor (H1R). This dual activity presents a unique pharmacological profile with potential therapeutic benefits, particularly in inflammatory conditions. In vivo studies in rats have demonstrated its anti-inflammatory properties. However, a comprehensive understanding of its specificity in a biological system is crucial for its development as a selective research tool or therapeutic agent.

This guide synthesizes available data to facilitate a comparative analysis of this compound's in vivo profile against well-characterized H4R antagonists.

Comparative Analysis of H4R Antagonists

To provide a clear overview, the following tables summarize the key pharmacological parameters of this compound and its alternatives.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

CompoundPrimary Target(s)H4R Ki (nM)H1R AffinitySelectivity over other Histamine ReceptorsReference
This compound H4R (Inverse Agonist), H1RpKi = 7.57ConsiderableDual action H1R/H4R ligand[Not specified in provided context]
JNJ7777120 H4R (Antagonist)4.5>1000-fold selective for H4R>1000-fold vs H1R, H2R, H3R[1][2]
A-943931 H4R (Antagonist)Human: 5, Rat: 4, Mouse: 6 (Kb)[Not specified in provided context][Not specified in provided context][Not specified in provided context]
Toreforant H4R (Antagonist)8.4 ± 2.2Excellent selectivityExcellent selectivity over other histamine receptors[3]

Table 2: In Vivo Efficacy in Preclinical Models

CompoundAnimal ModelEfficacyNotable Off-Target Effects In VivoReference
This compound RatAnti-inflammatory propertiesDual H1R activity may contribute to effects[Not specified in provided context]
JNJ7777120 Mouse Zymosan-Induced PeritonitisSignificantly blocks neutrophil infiltrationDescribed as having agonistic effects in some transfected cell models, but acts as an antagonist in vivo and in primary cells.[4][1][5]
A-943931 Rat Pain ModelsEfficacious in acute inflammatory pain[Not specified in provided context][Not specified in provided context]
Toreforant Mouse Asthma and Arthritis ModelsAnti-inflammatoryQT prolongation observed at the highest dose due to hERG channel inhibition.[3][3]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for interpreting and replicating findings.

Zymosan-Induced Peritonitis in Mice

This model is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit the influx of inflammatory cells into the peritoneal cavity.[6][7]

  • Animals: Male BALB/c mice are typically used.

  • Induction of Peritonitis: Zymosan A (e.g., 1 mg in sterile saline) is injected intraperitoneally (i.p.) into the mice.[6]

  • Compound Administration: The test compound (e.g., JNJ7777120, 10 mg/kg) is administered, often subcutaneously (s.c.) or orally (p.o.), at a specified time before or after the zymosan challenge.[5]

  • Assessment of Inflammation: At a predetermined time point after zymosan injection (e.g., 4 hours), the mice are euthanized. The peritoneal cavity is lavaged with a buffered saline solution.

  • Cellular Analysis: The lavage fluid is collected, and the total number of leukocytes is determined. Differential cell counts (neutrophils, macrophages, etc.) are performed to assess the extent of inflammatory cell infiltration.[6]

Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate the anti-inflammatory effects of pharmacological agents.[8][9]

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Edema: A sub-plantar injection of carrageenan solution (e.g., 1% in saline, 100 µL) is administered into the right hind paw of the rat.[10][11]

  • Compound Administration: The test compound is administered (e.g., intraperitoneally, i.p.) typically 30-60 minutes before the carrageenan injection.[8][10]

  • Measurement of Paw Volume: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[10] The difference in paw volume before and after carrageenan injection is calculated to determine the degree of edema.

  • Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.

Visualizing Molecular Pathways and Experimental Designs

Diagrams are provided to illustrate the signaling pathway of the H4 receptor and the workflow of a typical in vivo experiment.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H4R H4 Receptor Histamine->H4R binds G_protein Gi/o Protein H4R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization induces MAPK MAPK Pathway G_protein->MAPK activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Immune_Response Immune Cell Chemotaxis & Cytokine Release PKA->Immune_Response Ca_mobilization->Immune_Response MAPK->Immune_Response

Histamine H4 Receptor Signaling Pathway.

Zymosan_Peritonitis_Workflow start Start: Acclimatize Mice compound_admin Administer this compound or Vehicle Control start->compound_admin zymosan_injection Induce Peritonitis: Intraperitoneal Zymosan Injection compound_admin->zymosan_injection incubation Incubation Period (e.g., 4 hours) zymosan_injection->incubation euthanasia Euthanize Mice incubation->euthanasia lavage Peritoneal Lavage euthanasia->lavage cell_count Analyze Lavage Fluid: Total & Differential Cell Counts lavage->cell_count end End: Compare Inflammatory Cell Infiltration cell_count->end

References

Safety Operating Guide

Personal protective equipment for handling VUF10497

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for VUF10497

For Researchers, Scientists, and Drug Development Professionals

Compound Data Summary

A summary of the known quantitative data for this compound is provided below for easy reference.

PropertyValueSource
CAS Number 1080623-12-6[1]
Chemical Formula C18H20ClN5S[1]
Molecular Weight 373.90 g/mol [1]
Exact Mass 373.1128[1]

Note: this compound is a histamine (B1213489) H4 receptor inverse agonist and also has affinity for the H1 receptor.[1] It is intended for research use only and is not for human or veterinary use.[1] While it may be shipped as a non-hazardous chemical, its full toxicological properties have not been determined.[1]

Personal Protective Equipment (PPE) Protocol

Due to the unknown long-term health effects of this compound, stringent adherence to PPE protocols is mandatory to minimize exposure.

Engineering Controls
  • Fume Hood: All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment
  • Eye and Face Protection:

    • ANSI-approved safety glasses with side shields are the minimum requirement.

    • A face shield should be worn in addition to safety glasses when there is a risk of splashes, such as during solution preparation or transfers of larger volumes.

  • Hand Protection:

    • Wear compatible chemical-resistant gloves. Nitrile gloves are a common choice for many laboratory chemicals, but it is advisable to double-glove when handling the solid compound or concentrated solutions.

    • Gloves should be inspected for any signs of degradation or punctures before and during use.

    • Change gloves immediately if they become contaminated.

  • Body Protection:

    • A flame-resistant lab coat should be worn and fully buttoned.

    • Ensure the lab coat has tight-fitting cuffs to prevent skin exposure.

    • Full-length pants and closed-toe shoes are required.

  • Respiratory Protection:

    • If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational and Disposal Plan

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The designated handling area within the fume hood should be clean and uncluttered.

  • Weighing: When weighing the solid compound, use a disposable weigh boat or creased weighing paper to minimize contamination of the balance.

  • Solution Preparation: Add the solid this compound to the solvent slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.

  • Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as chemical waste.

Disposal Plan
  • Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and paper towels, must be disposed of in a designated hazardous chemical waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a clearly labeled hazardous waste container. Do not dispose of this compound down the drain.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Workflow and Safety Decision Making

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

PPE_Workflow_for_this compound start Start: Planning Experiment with this compound hazard_assessment Conduct Hazard Assessment (Review available data, assume unknown toxicity) start->hazard_assessment engineering_controls Verify Engineering Controls (Fume Hood, Ventilation) hazard_assessment->engineering_controls ppe_selection Select Appropriate PPE ppe_check Perform PPE Check (Gloves, Goggles, Lab Coat) ppe_selection->ppe_check engineering_controls->ppe_selection handling_solid Handling Solid this compound disposal Dispose of Waste (Solid and Liquid) handling_solid->disposal handling_solution Handling this compound Solution handling_solution->disposal ppe_check->handling_solid Solid Form ppe_check->handling_solution Liquid Form decontamination Decontaminate Work Area disposal->decontamination end End of Procedure decontamination->end

Caption: Workflow for safe handling of this compound.

References

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